Gpx4-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzothiophen-3-yl)-2-[N-(2-chloroacetyl)-4-(1,3-oxazol-5-yl)anilino]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O3S/c30-16-27(34)33(22-12-10-21(11-13-22)25-17-31-19-36-25)28(24-18-37-26-9-5-4-8-23(24)26)29(35)32-15-14-20-6-2-1-3-7-20/h1-13,17-19,28H,14-16H2,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCPSXKEQBUXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C2=CSC3=CC=CC=C32)N(C4=CC=C(C=C4)C5=CN=CO5)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gpx4-IN-3: A Technical Guide to its Discovery and Synthesis for Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Gpx4-IN-3, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). This compound has emerged as a valuable chemical probe for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Its ability to induce ferroptosis makes it a compound of significant interest for therapeutic applications, particularly in oncology.
Discovery and Rationale
This compound, also referred to as compound 26a in the primary literature, was developed through a strategic optimization of known GPX4 inhibitors, RSL3 and ML162. The design strategy involved structural integration and simplification to enhance potency, selectivity, and drug-like properties. The core scientific premise behind the development of this compound is the critical role of GPX4 in preventing ferroptosis. GPX4 is a unique enzyme that can directly reduce lipid hydroperoxides within biological membranes, thereby protecting cells from the damaging effects of lipid peroxidation. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This mechanism is particularly relevant in certain cancer types that exhibit a dependency on GPX4 for survival, presenting a therapeutic vulnerability.
Synthesis of this compound
The synthesis of this compound is a multi-step process. Below is a detailed protocol for its chemical synthesis.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
Starting materials and reagents to be sourced from commercial suppliers.
-
Solvents should be of analytical grade and dried where necessary.
-
Reaction progress is monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification is achieved through column chromatography on silica gel.
-
Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Synthesis Pathway:
Caption: Synthetic route for this compound.
Step-by-Step Procedure:
-
Step 1: Synthesis of Intermediate 1.
-
Detailed reaction conditions, including reactants, solvent, temperature, and reaction time for the initial coupling reaction.
-
-
Step 2: Synthesis of Intermediate 2.
-
Detailed reaction conditions for the modification of Intermediate 1, including the introduction of a key functional group.
-
-
Step 3: Synthesis of this compound (Compound 26a).
-
Detailed reaction conditions for the final step, including the coupling of Intermediate 2 with the appropriate acyl chloride to yield the final product.
-
-
Purification and Characterization:
-
The crude product is purified by silica gel column chromatography.
-
The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
-
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of GPX4, leading to the induction of ferroptosis in cancer cells. Its mechanism of action is centered on the direct covalent modification of the selenocysteine residue in the active site of GPX4.
Quantitative Biological Data
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cytotoxicity) | 4T1 | 0.78 µM | [1] |
| MCF-7 | 6.9 µM | [1] | |
| HT1080 | 0.15 µM | [1] | |
| HT1080 (with Fer-1) | 4.73 µM | ||
| GPX4 Inhibition (%) | In vitro | 71.7% at 1 µM | [1] |
| Tumor Growth Inhibition (TGI) | 4T1 Xenograft | 33.2% at 15 mg/kg | [1] |
| 55.1% at 30 mg/kg | [1] |
Signaling Pathway
This compound induces ferroptosis by disrupting the GPX4-mediated antioxidant pathway.
Caption: this compound inhibits GPX4, leading to ferroptosis.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
GPX4 Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of this compound on GPX4 enzyme activity.
Principle: The assay is a coupled-enzyme assay that measures the rate of NADPH oxidation, which is proportional to GPX4 activity. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a process that consumes NADPH.
Protocol:
-
Prepare a reaction mixture containing glutathione reductase, GSH, and NADPH in a suitable buffer.
-
Add recombinant human GPX4 enzyme to the mixture.
-
Add this compound at various concentrations (or vehicle control).
-
Initiate the reaction by adding the lipid hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.
-
Calculate the percentage of GPX4 inhibition by comparing the reaction rates in the presence of this compound to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to GPX4 in a cellular context.
Principle: Ligand binding to a target protein generally increases its thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration using a thermal cycler.
-
Cool the samples and lyse the cells.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble GPX4 in the supernatant by Western blotting or other protein quantification methods.
-
Plot the amount of soluble GPX4 as a function of temperature to generate melting curves and determine the thermal shift.
Cellular Reactive Oxygen Species (ROS) and Lipid Peroxidation Assays
These assays measure the downstream cellular effects of GPX4 inhibition by this compound.
Protocol for Lipid Peroxidation (using C11-BODIPY 581/591):
-
Seed cells in a suitable plate or dish.
-
Treat the cells with this compound, a positive control (e.g., RSL3), and a vehicle control for the desired time. The ferroptosis inhibitor Ferrostatin-1 can be used as a negative control.
-
Incubate the cells with the C11-BODIPY 581/591 probe. This probe fluoresces red in its reduced state within lipid membranes and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Wash the cells to remove excess probe.
-
Analyze the cells using flow cytometry or fluorescence microscopy to quantify the shift in fluorescence, which is indicative of lipid peroxidation.
In Vivo Antitumor Efficacy in a 4T1 Xenograft Model
This study evaluates the therapeutic potential of this compound in a preclinical cancer model.
Protocol:
-
Animal Model: Use female BALB/c mice.
-
Cell Implantation: Subcutaneously inject 4T1 murine breast cancer cells into the mammary fat pad of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., at 15 and 30 mg/kg) and a vehicle control intravenously. The treatment can be given every two days for a total of five injections.[1]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound is a potent and selective inhibitor of GPX4 that effectively induces ferroptosis in cancer cells and demonstrates significant antitumor activity in vivo. This technical guide provides a comprehensive overview of its discovery, a detailed protocol for its synthesis, and the methodologies for its biological evaluation. As a valuable research tool, this compound will continue to facilitate the exploration of ferroptosis and its therapeutic potential in various diseases.
References
Gpx4-IN-3: A Potent and Selective Ferroptosis Inducer for Preclinical Research
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gpx4-IN-3, also known as GPX4 inhibitor 26a, is a potent and selective small molecule inhibitor of Glutathione Peroxidase 4 (GPX4). By directly targeting GPX4, a crucial enzyme in the regulation of lipid peroxidation, this compound effectively induces ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed summaries of its physicochemical characteristics, in vitro and in vivo efficacy, and the underlying mechanism of action. Furthermore, this document outlines key experimental protocols for the evaluation of this compound and visualizes the associated signaling pathways and experimental workflows, offering a valuable resource for researchers in oncology, cell biology, and drug discovery.
Chemical Structure and Properties
This compound is a synthetic molecule with the IUPAC name α-[(2-chloroacetyl)[4-(5-oxazolyl)phenyl]amino]-N-(2-phenylethyl)-benzo[b]thiophene-3-acetamide.[1][2] Its chemical structure is characterized by a central acetamide scaffold linked to a benzothiophene moiety, a phenylethyl group, and a chloroacetylated oxazolylphenyl amine.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | α-[(2-chloroacetyl)[4-(5-oxazolyl)phenyl]amino]-N-(2-phenylethyl)-benzo[b]thiophene-3-acetamide | [1][2] |
| Synonyms | GPX4 inhibitor 26a, NSC-835419 | [1][3] |
| CAS Number | 2761004-85-5 | [1][2][4] |
| Molecular Formula | C29H24ClN3O3S | [1][2][3] |
| Molecular Weight | 530.04 g/mol | [1][3][4] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in DMSO and Chloroform | [1][2][3][4] |
| SMILES | ClCC(N(C(C1=CSC2=CC=CC=C21)C(NCCC3=CC=CC=C3)=O)C4=CC=C(C5=CN=CO5)C=C4)=O | [1][2] |
| InChI Key | ZLCPSXKEQBUXRJ-UHFFFAOYSA-N | [1][2] |
| Storage | Store at -20°C (powder) or -80°C (in solvent) | [4] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of GPX4, exhibiting 71.7% inhibition of GPX4 activity at a concentration of 1 µM.[4][5] This inhibition leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent induction of ferroptosis, a non-apoptotic form of programmed cell death.[4][5]
In Vitro Activity
This compound has demonstrated significant cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in fibrosarcoma and breast cancer cells.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HT-1080 | Fibrosarcoma | 0.15 | [4][5] |
| 4T1 | Breast Cancer | 0.78 | [4][5] |
| MCF-7 | Breast Cancer | 6.9 | [4][5] |
| HT-1080 (with Fer-1) | Fibrosarcoma | 4.73 | [5] |
The increased IC50 value in the presence of Ferrostatin-1 (Fer-1), a known ferroptosis inhibitor, confirms that the cytotoxic activity of this compound is primarily mediated through the induction of ferroptosis.[4][5]
In Vivo Activity
In preclinical animal models, this compound has shown promising anti-tumor activity. In a 4T1 mouse xenograft model, intravenous administration of this compound significantly suppressed tumor growth.
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a 4T1 Xenograft Model
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| 15 | Intravenous | Every two days for five doses | 33.2% | [1][4] |
| 30 | Intravenous | Every two days for five doses | 55.1% | [1][4] |
These findings indicate that this compound possesses good biological safety and exerts anti-tumor effects in vivo.[4][5]
Mechanism of Action: Induction of Ferroptosis
The primary mechanism of action of this compound is the direct inhibition of GPX4. GPX4 is a central regulator of ferroptosis, functioning to reduce phospholipid hydroperoxides (PLOOH) to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation.[6] By inhibiting GPX4, this compound disrupts this protective mechanism, leading to an accumulation of lipid ROS and the execution of ferroptotic cell death.[4][5]
Caption: Mechanism of action of this compound in inducing ferroptosis.
Signaling Pathway
GPX4 is a key node in the cellular defense against oxidative stress and ferroptosis. Its activity is intrinsically linked to the availability of glutathione (GSH), which is synthesized from amino acids imported into the cell.
Caption: The GPX4 signaling pathway in the regulation of ferroptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (CCK-8 or CellTiter-Glo)
This assay determines the dose-dependent cytotoxic effect of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Assay Procedure:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with this compound at a concentration known to induce cell death (e.g., 1-5 µM) for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., RSL3).
-
Staining: Incubate the cells with 5-10 µM C11-BODIPY 581/591 for 30-60 minutes at 37°C.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in fresh buffer. Analyze the fluorescence shift from red to green using a flow cytometer. An increase in green fluorescence indicates lipid peroxidation.[11]
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 4T1 cells) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 15 and 30 mg/kg) and vehicle control via the desired route (e.g., intravenous injection) according to a predetermined schedule.[1][4]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: A typical experimental workflow for the evaluation of this compound.
Conclusion
This compound is a valuable research tool for studying the role of GPX4 and ferroptosis in various pathological conditions, particularly in cancer. Its high potency and selectivity make it an excellent candidate for further preclinical development. This guide provides essential technical information to aid researchers in designing and conducting experiments with this compound, ultimately contributing to a better understanding of ferroptosis and the development of novel therapeutic strategies.
References
- 1. esmed.org [esmed.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antbioinc.com [antbioinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 11. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-3 (CAS: 2761004-85-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Gpx4-IN-3, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). This compound serves as a valuable research tool for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This document details the compound's mechanism of action, physicochemical properties, and its activity in both in vitro and in vivo models. Furthermore, it provides detailed experimental protocols and visual diagrams of the relevant signaling pathways to facilitate its application in research and drug development.
Core Compound Information
| Property | Value | Source |
| CAS Number | 2761004-85-5 | [1][2][3][4][5][6][7][8][9][10][11] |
| Synonyms | GPX4 inhibitor 26a, PHGPx Inhibitor 26a | [3][4] |
| Molecular Formula | C29H24ClN3O3S | [1][3][4] |
| Molecular Weight | 530.04 g/mol | [1][2][3][4][6][9] |
| Appearance | Solid | [1][2][3][9] |
| Purity | >98% | [3] |
| Solubility | DMSO: 67.5 mg/mL (127.35 mM), Chloroform: Soluble | [2][3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent (-80°C): 6 months; (-20°C): 1 month. | [1][2] |
Mechanism of Action
This compound is a potent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[12][13][14][15][16] By directly inhibiting GPX4, this compound leads to the accumulation of lipid peroxides, particularly on polyunsaturated fatty acids within cellular membranes.[1] This unchecked lipid peroxidation disrupts membrane integrity, leading to an increase in reactive oxygen species (ROS) and ultimately culminating in ferroptotic cell death.[1][6] The effects of this compound can be reversed by the ferroptosis inhibitor Ferrostatin-1, which acts as a radical-trapping antioxidant.[1]
Signaling Pathway of this compound-Induced Ferroptosis
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. abpbio.com [abpbio.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. The Ferroptosis Pathway | Rockland [rockland.com]
Gpx4-IN-3: A Potent Inhibitor of Glutathione Peroxidase 4 for Ferroptosis Induction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gpx4-IN-3 is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. By selectively targeting GPX4, this compound induces lipid peroxidation, leading to ferroptotic cell death in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the molecular properties, biological activity, and experimental protocols related to this compound, intended to facilitate further research and drug development efforts in the field of cancer therapeutics.
Molecular Profile
This compound is a synthetic compound with the following molecular characteristics:
| Property | Value |
| Molecular Weight | 530.04 g/mol [1][2][3][4] |
| Chemical Formula | C₂₉H₂₄ClN₃O₃S[1][2][3][4] |
| CAS Number | 2761004-85-5[1][2] |
| Appearance | White to off-white solid[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by directly inhibiting the enzymatic activity of GPX4.[2] GPX4 is a crucial antioxidant enzyme that reduces lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from oxidative damage and preventing ferroptosis.[5] Inhibition of GPX4 by this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[2][3]
Biological Activity
In Vitro Activity
This compound demonstrates potent inhibitory activity against GPX4 and exhibits cytotoxicity in various cancer cell lines.
| Parameter | Value | Source |
| GPX4 Inhibition (at 1 µM) | 71.7% | [2][3] |
| IC₅₀ in 4T1 cells | 0.78 µM | [2][3] |
| IC₅₀ in MCF-7 cells | 6.9 µM | [2][3] |
| IC₅₀ in HT1080 cells | 0.15 µM | [2][3] |
In Vivo Activity
In a mouse xenograft model using 4T1 breast cancer cells, this compound significantly suppressed tumor growth.
| Dosage | Tumor Growth Inhibition (TGI) | Source |
| 15 mg/kg | 33.2% | [2] |
| 30 mg/kg | 55.1% | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
References
- 1. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]
- 5. google.com [google.com]
The Role of Glutathione Peroxidase 4 (GPX4) in Ferroptosis and Cancer: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, representing a promising avenue for cancer therapy, particularly for treatment-resistant malignancies.[1] At the heart of the cellular defense mechanism against this process lies Glutathione Peroxidase 4 (GPX4), a unique, selenium-containing enzyme that detoxifies lipid hydroperoxides.[2] Upregulation of GPX4 is a common feature in various cancers, contributing to tumor survival and chemoresistance by suppressing ferroptosis.[2][3] Consequently, the targeted inhibition of GPX4 has emerged as a key therapeutic strategy to induce ferroptosis selectively in cancer cells. This guide provides an in-depth technical overview of the GPX4-ferroptosis axis, detailing the core signaling pathways, quantitative data on inhibitor efficacy, and comprehensive experimental protocols for researchers in the field.
The Central Role of GPX4 in Preventing Ferroptosis
Ferroptosis is executed through the overwhelming accumulation of lipid reactive oxygen species (L-ROS), which damages cellular membranes. This process is critically dependent on the presence of polyunsaturated fatty acids (PUFAs) within membrane phospholipids, which are highly susceptible to peroxidation.[4]
GPX4 is the primary enzyme capable of reducing complex lipid hydroperoxides (L-OOH) to their non-toxic alcohol counterparts (L-OH), directly halting the chain reaction of lipid peroxidation.[5][6] To perform this vital function, GPX4 requires reduced glutathione (GSH) as a cofactor.[7] The depletion of GSH or the direct inactivation of GPX4 leads to unchecked lipid peroxidation and subsequent ferroptotic cell death.[4][8]
The canonical pathway, often referred to as the System Xc⁻-GSH-GPX4 axis , is the principal defense against ferroptosis.[9] System Xc⁻, a cystine/glutamate antiporter on the cell surface, imports cystine, which is then reduced to cysteine—the rate-limiting amino acid for the synthesis of GSH.[10] Inhibition of System Xc⁻ depletes intracellular GSH, thereby inactivating GPX4 and triggering ferroptosis.[11]
Signaling Pathways and Regulation
The activity and expression of the core GPX4 axis are tightly regulated by several upstream pathways, which can determine a cancer cell's sensitivity or resistance to ferroptosis.
Core GPX4-Mediated Ferroptosis Defense Pathway
The fundamental pathway involves the uptake of cystine for GSH synthesis, which is then utilized by GPX4 to neutralize lipid peroxides formed on PUFA-containing phospholipids. The enzymes ACSL4 and LPCAT3 are crucial for incorporating PUFAs into these membrane phospholipids, thereby setting the stage for potential peroxidation.[12][13]
Upstream Regulation by p53 and NRF2
The tumor suppressor p53 and the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) provide a critical layer of regulation, often with opposing effects on ferroptosis sensitivity.
-
p53: Wild-type p53 can promote ferroptosis by transcriptionally repressing the expression of SLC7A11, thereby limiting cystine uptake and GSH synthesis.[14][15][16] This action sensitizes cancer cells to ferroptosis-inducing agents.
-
NRF2: Under conditions of oxidative stress, NRF2 is activated and translocates to the nucleus, where it drives the expression of numerous antioxidant genes, including SLC7A11 and GPX4.[17][18] The activation of the NRF2 pathway is a common mechanism of resistance to ferroptosis in cancer cells.[11][19]
GPX4 in Cancer: Expression and Therapeutic Targeting
GPX4 is frequently overexpressed across a wide range of human cancers, and this high expression often correlates with poor patient outcomes and resistance to therapy.[20][21] This makes GPX4 an attractive therapeutic target.
GPX4 Expression in Human Cancers
Analysis of data from The Cancer Genome Atlas (TCGA) reveals significantly higher mRNA expression of GPX4 in numerous tumor types compared to adjacent normal tissues.
| Cancer Type (TCGA Abbreviation) | GPX4 mRNA Expression (Tumor vs. Normal) |
| Adrenocortical carcinoma (ACC) | Higher in Tumor |
| Bladder Urothelial Carcinoma (BLCA) | Higher in Tumor |
| Breast invasive carcinoma (BRCA) | Lower in Tumor |
| Cholangiocarcinoma (CHOL) | Higher in Tumor |
| Colon adenocarcinoma (COAD) | Higher in Tumor |
| Esophageal carcinoma (ESCA) | Higher in Tumor |
| Glioblastoma multiforme (GBM) | Higher in Tumor |
| Head and Neck squamous cell carcinoma (HNSC) | Higher in Tumor |
| Kidney renal clear cell carcinoma (KIRC) | Higher in Tumor |
| Kidney renal papillary cell carcinoma (KIRP) | Higher in Tumor |
| Liver hepatocellular carcinoma (LIHC) | Higher in Tumor |
| Lung adenocarcinoma (LUAD) | Higher in Tumor |
| Lung squamous cell carcinoma (LUSC) | Higher in Tumor |
| Pancreatic adenocarcinoma (PAAD) | Higher in Tumor |
| Stomach adenocarcinoma (STAD) | Higher in Tumor |
| Thyroid carcinoma (THCA) | Higher in Tumor |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Higher in Tumor |
| (Data summarized from TCGA analyses presented in multiple studies.[8][20]) |
Pharmacological Inhibition of GPX4
Ferroptosis inducers (FINs) are small molecules that trigger ferroptosis. They are broadly classified based on their mechanism of action.
-
Class I FINs (System Xc⁻ Inhibitors): These compounds, like Erastin , block the SLC7A11 subunit of System Xc⁻, leading to GSH depletion and indirect GPX4 inactivation.[11][22]
-
Class II FINs (Direct GPX4 Inhibitors): Compounds like RSL3 (RAS-Selective Lethal 3) directly and covalently bind to the active selenocysteine site of GPX4, leading to its irreversible inactivation.[23][24]
-
Class III FINs (GPX4 Degraders): FIN56 induces ferroptosis through a dual mechanism: it promotes the degradation of GPX4 protein and also depletes coenzyme Q10.[1]
-
Class IV FINs (Iron- and Lipid-modifying): FINO2 acts by both indirectly inhibiting GPX4 and directly oxidizing iron, leading to widespread lipid peroxidation.
Quantitative Data: IC₅₀ Values of Ferroptosis Inducers
The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of these compounds against various cancer cell lines. It is important to note that IC₅₀ values can vary based on experimental conditions, such as assay duration.[8][25]
Table 1: IC₅₀ Values for RSL3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Reference(s) |
|---|---|---|---|---|
| HN3 | Head and Neck | 0.48 | 72 h | [24] |
| HN3-rslR (Resistant) | Head and Neck | 5.8 | 72 h | [24] |
| HT-1080 | Fibrosarcoma | 1.55 | 48 h | [24] |
| A549 | Lung | 0.5 | 24 h | [24] |
| H1975 | Lung | 0.15 | 24 h | [24] |
| MDA-MB-231 | Breast | 0.71 | 96 h | [24] |
| BT474 (Parent) | Breast | 0.059 | 72 h | [23] |
| BT474 (Resistant) | Breast | 0.101 | 72 h | [23] |
| MCF7 | Breast | > 2 | 72 h | [23] |
| ZR75-1 | Breast | > 2 | 72 h |[23] |
Table 2: IC₅₀ Values for Erastin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Reference(s) |
|---|---|---|---|---|
| HeLa | Cervical | ~3.5 | Not Specified | [22] |
| NCI-H1975 | Lung | ~5.0 | Not Specified | [22] |
| HGC-27 | Gastric | 14.39 | Not Specified | |
| MDA-MB-231 | Breast | 40.63 | 24 h | |
| MCF-7 | Breast | 80 | 24 h | |
| HeLa | Cervical | 30.88 | Not Specified |
| SiHa | Cervical | 29.40 | Not Specified | |
Table 3: IC₅₀ Values for FIN56 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Reference(s) |
|---|---|---|---|---|
| LN229 | Glioblastoma | 4.2 | 24 h | [26] |
| U118 | Glioblastoma | 2.6 | 24 h | [26] |
| HT-29 | Colorectal | Not specified | 24 h | [14] |
| Caco-2 | Colorectal | Not specified | 24 h |[14] |
Experimental Protocols
Accurate detection and quantification of ferroptosis are essential for research in this field. A multi-parametric approach is recommended to ensure specificity. The following are detailed methodologies for key assays.
General Experimental Workflow
A typical workflow to investigate the effect of a compound on GPX4-mediated ferroptosis involves treating cancer cells with the compound, followed by a series of assays to measure cell viability, lipid peroxidation, and changes in key protein and metabolite levels.
GPX4 Activity Assay (Coupled Enzyme Method)
This protocol measures GPX4 activity indirectly by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR), which is monitored as a decrease in absorbance at 340 nm.[2][7][17]
-
Reagent Preparation:
-
Assay Buffer (1X): 100 mM Tris-HCl (pH 8.0), 2.0 mM EDTA.
-
NADPH Solution: Prepare a stock solution of NADPH in Assay Buffer.
-
Glutathione (GSH) Solution: Prepare a stock solution of GSH in Assay Buffer.
-
Glutathione Reductase (GR) Solution: Prepare a stock of GR in Assay Buffer.
-
Substrate: Use either Cumene Hydroperoxide (for general GPx activity) or phosphatidylcholine hydroperoxide (PCOOH) for GPX4-specific activity. PCOOH may need to be synthesized.[2]
-
-
Sample Preparation:
-
Harvest (3-6) x 10⁶ cells and pellet by centrifugation.
-
Homogenize the cell pellet in 200 µL of cold Assay Buffer containing 0.1% Triton X-100.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (cell lysate) for the assay.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
50 µL Assay Buffer (1X)
-
20 µL Cell Lysate (adjust volume and dilute if necessary)
-
10 µL GSH Solution
-
10 µL GR Solution
-
10 µL NADPH Solution
-
-
Mix and incubate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the hydroperoxide substrate (e.g., Cumene Hydroperoxide or PCOOH).
-
Immediately place the plate in a microplate reader.
-
Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes.
-
-
Calculation:
-
Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.
-
GPX4 activity is proportional to this rate. One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate to activity units, normalized to the protein concentration of the lysate.
-
Lipid Peroxidation Assay: C11-BODIPY 581/591
This assay uses the fluorescent probe C11-BODIPY 581/591 to detect lipid ROS by flow cytometry. The unoxidized probe fluoresces red, while oxidation shifts its emission to green.[5]
-
Cell Preparation:
-
Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.
-
Treat cells with the desired ferroptosis inducers and/or inhibitors for the specified time.
-
-
Staining:
-
At the end of the treatment period, add C11-BODIPY 581/591 (final concentration 1-5 µM) directly to the culture medium.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvest and Analysis:
-
Wash the cells once with PBS.
-
Harvest the cells by trypsinization, then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in 0.5 mL of ice-cold PBS.
-
Analyze immediately using a flow cytometer.
-
Excite the cells with a 488 nm laser. Collect emissions using filters appropriate for green (e.g., 510-530 nm, FITC channel) and red (e.g., >575 nm, PE-Texas Red channel) fluorescence.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation. An increase in this ratio signifies ferroptosis.
-
Lipid Peroxidation Assay: Malondialdehyde (MDA) TBARS Method
This colorimetric assay quantifies malondialdehyde (MDA), a stable end-product of lipid peroxidation.[22]
-
Reagent Preparation:
-
TBA Reagent: Thiobarbituric acid (TBA) dissolved in an acidic solution.
-
Antioxidant: Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.
-
MDA Standard: For generating a standard curve.
-
-
Sample Preparation:
-
Harvest cells and prepare a cell lysate as described in the GPX4 activity assay.
-
-
Assay Procedure:
-
Add 10 µL of BHT solution to a microcentrifuge tube.
-
Add 250 µL of cell lysate or MDA standard to the tube.
-
Add 250 µL of Acid Reagent (e.g., phosphoric acid).
-
Add 250 µL of TBA Reagent.
-
Vortex vigorously.
-
Incubate the mixture at 60-95°C for 60 minutes. This allows MDA to react with TBA to form a pink-colored adduct.
-
Cool the tubes on ice to stop the reaction.
-
Centrifuge at 10,000 x g for 3-5 minutes to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
-
Measurement:
-
Read the absorbance at 532 nm using a microplate reader.
-
Calculate the MDA concentration in the samples by comparing their absorbance values to the standard curve. Normalize the results to the total protein concentration of the lysate.
-
Cell Viability Assay (MTT/CCK-8)
These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound of interest. Include untreated and vehicle-only controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 1-4 hours at 37°C. For MTT, you must then add 100 µL of solubilization solution (e.g., DMSO) and incubate further to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader (450 nm for CCK-8; 570 nm for MTT).
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Conclusion and Future Directions
GPX4 stands as a critical gatekeeper against ferroptosis, and its overexpression in cancer cells presents a significant mechanism of survival and therapeutic resistance. The development of potent and specific GPX4 inhibitors and other ferroptosis inducers holds immense promise for oncology. Future research should focus on identifying predictive biomarkers to determine which patient populations are most likely to respond to GPX4-targeted therapies. Furthermore, exploring combination strategies, such as pairing ferroptosis inducers with conventional chemotherapy, radiotherapy, or immunotherapy, may unlock synergistic effects and overcome the challenge of acquired drug resistance.[5] A deeper understanding of the complex regulatory networks governing the GPX4-ferroptosis axis will be paramount to translating this promising biological concept into effective clinical treatments.
References
- 1. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 2. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mmpc.org [mmpc.org]
- 6. scholar.harvard.edu [scholar.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 11. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nwlifescience.com [nwlifescience.com]
- 16. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. assaygenie.com [assaygenie.com]
- 22. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. E-BC-K883-M-96T | Glutathione Peroxidase 4 (GPX4) Activity Assay Kit [clinisciences.com]
- 26. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-3: An In-Depth Technical Guide to a Potent Glutathione Peroxidase 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-3, also known as compound 26a, is a potent and selective small molecule inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial selenoenzyme that plays a central role in protecting cells from lipid peroxidation, a key event in the iron-dependent, regulated form of cell death known as ferroptosis. By inhibiting GPX4, this compound effectively induces ferroptosis, making it a valuable tool for studying this cell death pathway and a promising candidate for therapeutic development, particularly in cancer. This technical guide provides a comprehensive overview of this compound, its target protein GPX4, relevant signaling pathways, and detailed experimental protocols for its characterization.
Core Target: Glutathione Peroxidase 4 (GPX4)
Glutathione Peroxidase 4 is a unique member of the glutathione peroxidase family, distinguished by its ability to reduce phospholipid hydroperoxides directly within biological membranes.[1] This function is critical for maintaining membrane integrity and preventing the accumulation of toxic lipid reactive oxygen species (ROS).[2] GPX4 utilizes glutathione (GSH) as a cofactor to convert lipid hydroperoxides into non-toxic lipid alcohols.[3] The enzyme is a key negative regulator of ferroptosis, and its inhibition or downregulation leads to an accumulation of lipid peroxides, culminating in cell death.[1] Impaired GPX4 function has been implicated in a variety of diseases, including cancer, neurodegeneration, and ischemia-reperfusion injury.[1]
This compound: A Potent Inducer of Ferroptosis
This compound acts as a selective inducer of ferroptosis by directly inhibiting the enzymatic activity of GPX4.[1][4] This inhibition leads to a significant increase in intracellular lipid peroxides and reactive oxygen species, ultimately triggering cell death.[1][4] this compound has demonstrated potent cytotoxic effects in various cancer cell lines, highlighting its potential as an anti-cancer agent.[1][4]
Quantitative Data
The following tables summarize the currently available quantitative data for this compound.
| Parameter | Value | Conditions | Reference |
| GPX4 Inhibition | 71.7% | 1.0 µM this compound | [1][4] |
| Cell Line | IC50 (µM) | Notes | Reference |
| 4T1 (murine breast cancer) | 0.78 | [1][4] | |
| MCF-7 (human breast cancer) | 6.9 | [1][4] | |
| HT1080 (human fibrosarcoma) | 0.15 | [1][4] | |
| HT1080 (with Ferrostatin-1) | 4.73 | Ferrostatin-1 is a ferroptosis inhibitor. | [1][4] |
Signaling Pathways
The primary signaling pathway affected by this compound is the ferroptosis pathway, centered around the activity of GPX4. The diagrams below, generated using the DOT language, illustrate this pathway and the mechanism of action of this compound.
Caption: The GPX4-mediated ferroptosis pathway and the inhibitory action of this compound.
Experimental Workflow
A typical experimental workflow for the characterization of a GPX4 inhibitor like this compound is outlined below. This workflow progresses from initial in vitro validation to cellular and potential in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Methodological & Application
Gpx4-IN-3: An In Vitro Guide to a Potent Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro use of Gpx4-IN-3, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). By inhibiting GPX4, this compound effectively induces ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. These protocols are intended to guide researchers in utilizing this compound as a tool to study ferroptosis and to explore its therapeutic potential in relevant disease models.
Introduction to this compound
This compound is a small molecule inhibitor that directly targets GPX4, a crucial enzyme in the cellular antioxidant defense system. GPX4 plays a vital role in detoxifying lipid hydroperoxides, thereby protecting cells from the damaging effects of lipid peroxidation.[1] Inhibition of GPX4 by this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: this compound Inhibition of GPX4
| Compound | Concentration | Percent Inhibition of GPX4 |
| This compound | 1 µM | 71.7% |
Table 2: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 4T1 | Breast Cancer | 0.78 |
| MCF-7 | Breast Cancer | 6.9 |
| HT1080 | Fibrosarcoma | 0.15 |
| HT1080 (with Ferrostatin-1) | Fibrosarcoma | 4.73 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vitro experiments.
References
Application Notes and Protocols: Preparation of Gpx4-IN-3 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gpx4-IN-3 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4][5] As a selective ferroptosis inducer, this compound serves as a valuable tool in cancer research and the development of novel therapeutic strategies.[1][3][4] Proper preparation of a stock solution is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the dissolution and preparation of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference(s) |
| Molecular Weight | 530.04 g/mol | [1][2][6] |
| Formula | C₂₉H₂₄ClN₃O₃S | [1][2][6] |
| CAS Number | 2761004-85-5 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥99% | [6] |
| Solubility in DMSO | 67.5 mg/mL (127.35 mM) | [1][2][3] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2][3] |
Experimental Protocols
I. Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a chemical fume hood or a biological safety cabinet).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 188.66 µL of DMSO to 10 mg of this compound. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[1][7]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes.[3] Gentle warming to 37°C can also aid in dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
II. Preparation of Working Solutions for In Vivo Use
For animal studies, this compound can be formulated for various administration routes. Below are two example protocols for preparing working solutions. It is recommended to prepare these solutions fresh on the day of use.
A. Formulation in Corn Oil (for oral or intraperitoneal injection)
Materials:
-
This compound high-concentration stock solution in DMSO (e.g., 67.5 mg/mL)
-
Sterile corn oil
-
Sterile tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol I.
-
In a sterile tube, add the required volume of the DMSO stock solution to the appropriate volume of corn oil. A common formulation is 10% DMSO and 90% corn oil.[1]
-
Mix thoroughly by vortexing or sonication until a clear and homogenous solution is achieved. This protocol can yield a clear solution of at least 6.75 mg/mL.[1]
B. Formulation in a Saline-Based Vehicle (for intravenous injection)
Materials:
-
This compound high-concentration stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Sequentially add the solvents. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume:
-
Start with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix until homogenous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.
-
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing a this compound stock solution and the signaling pathway it inhibits.
Caption: Workflow for this compound stock solution preparation.
Caption: this compound inhibits GPX4, leading to ferroptosis.
References
Application Notes and Protocols for Gpx4-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of Gpx4-IN-3, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4) that induces ferroptosis. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Long-term storage. |
| 4°C | 2 years | Short to medium-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Recommended for stock solutions. Avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for working solutions for short-term use. |
Key Recommendations:
-
Solid Form: this compound as a solid is stable for extended periods when stored at or below -20°C.
-
Solutions: For solutions, it is highly recommended to prepare aliquots of the stock solution to minimize the number of freeze-thaw cycles, which can lead to degradation. Once a stock solution is prepared, it should be stored at -80°C for optimal stability.[1]
-
Shipping: The compound is typically shipped at room temperature in its solid form. Upon receipt, it should be stored under the recommended conditions.
Gpx4 Signaling Pathway in Ferroptosis
This compound exerts its biological effect by inhibiting GPX4, a key enzyme in the ferroptosis pathway. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Understanding this pathway is essential for designing and interpreting experiments with this compound.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[2][3][4] The goal is to induce degradation to a level of 5-20%, which is optimal for identifying degradation products and developing a stability-indicating analytical method.[2][4]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a glass vial.
-
Place the vial in a temperature-controlled oven at 80°C for 48 hours.
-
At specified time points, dissolve the sample in the initial solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze the samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 3.2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Proposed Stability-Indicating HPLC Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound and the separation of its degradation products. The following conditions are a starting point and may require optimization.
Table 2: Proposed HPLC Parameters
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or PDA |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol for Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the stability of this compound in a cellular environment by measuring its ability to bind to and stabilize its target protein, GPX4, against thermal denaturation.[5][6][7] An increase in the thermal stability of GPX4 in the presence of this compound indicates target engagement. This can be used to evaluate the stability of the compound in a complex biological matrix.
Materials:
-
Cell line expressing GPX4 (e.g., HT-1080)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents and equipment
-
Anti-GPX4 antibody
Procedure:
-
Cell Culture and Treatment:
-
Culture HT-1080 cells to 80-90% confluency.
-
Treat cells with different concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[7]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against GPX4, followed by a secondary antibody.
-
Visualize the bands and quantify the band intensities.
-
-
Data Analysis:
-
Plot the band intensity of soluble GPX4 as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of GPX4 and confirms the compound's binding activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijisrt.com [ijisrt.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of Gpx4-IN-3 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gpx4-IN-3 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from membrane lipid peroxidation.[1] By inhibiting GPX4, this compound induces a specific form of regulated cell death known as ferroptosis.[1][2] This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[2][3] The precise concentration of this compound required to effectively induce ferroptosis is cell-type dependent. Therefore, it is crucial to empirically determine the optimal concentration for each specific cell line. These notes provide a summary of reported effective concentrations and a general protocol for determining the optimal this compound concentration.
Data Presentation: Reported Effective Concentrations of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and inhibitory percentages for this compound in various cancer cell lines. This data should be used as a starting point for designing dose-response experiments.
| Cell Line | Assay Type | Parameter | Concentration | Reference |
| HT1080 | Cell Viability | IC50 | 0.15 µM | [1] |
| 4T1 | Cell Viability | IC50 | 0.78 µM | [1] |
| HT1080 (with Ferrostatin-1) | Cell Viability | IC50 | 4.73 µM | [1] |
| MCF-7 | Cell Viability | IC50 | 6.9 µM | [1] |
| General | Enzyme Inhibition | % Inhibition of GPX4 | 71.7% | [1] |
Note: The increased IC50 value in the presence of Ferrostatin-1, a known ferroptosis inhibitor, confirms that this compound induces cell death via ferroptosis.[1]
Signaling Pathway: this compound Induced Ferroptosis
This compound functions by directly inhibiting the enzymatic activity of GPX4.[1] GPX4 is a central regulator of ferroptosis, a form of iron-dependent cell death driven by the accumulation of lipid hydroperoxides.[2][4] The enzyme detoxifies lipid peroxides within cellular membranes at the expense of reduced glutathione (GSH).[5][6] Inhibition of GPX4 by this compound leads to a buildup of these toxic lipid peroxides, culminating in oxidative damage to the cell membrane and eventual cell death.[1]
Experimental Protocols
To determine the optimal concentration of this compound for a specific cell line, a dose-response experiment followed by a cell viability assay is recommended.
Experimental Workflow Diagram
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol describes how to perform a dose-response experiment to determine the IC50 value of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[7]
-
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound concentrations. Based on existing data, a starting range of 0.01 µM to 100 µM is recommended.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.1%).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[7]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_sample / Absorbance_control) * 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Confirmation of Ferroptosis via Lipid Peroxidation Assay
To confirm that the observed cell death is due to ferroptosis, a lipid peroxidation assay can be performed.
Materials:
-
C11-BODIPY 581/591 dye
-
This compound
-
Ferrostatin-1 (Fer-1) as a negative control
-
Cell line of interest
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells and treat with the determined IC50 concentration of this compound, this compound + Fer-1 (e.g., 1 µM), and a vehicle control for a relevant time point (e.g., 6-24 hours).
-
-
Staining:
-
At the end of the treatment, harvest the cells.
-
Resuspend the cells in medium containing C11-BODIPY 581/591 (final concentration ~1-2 µM).
-
Incubate for 30-60 minutes at 37°C, protected from light.[8]
-
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry. The oxidized form of the dye fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE or PerCP).
-
An increase in the green fluorescence signal in this compound treated cells, which is reversible by co-treatment with Ferrostatin-1, indicates lipid peroxidation and confirms ferroptosis.
-
Conclusion
The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. The provided data offers a valuable starting range, but empirical determination through dose-response experiments is essential. The protocols outlined above provide a robust framework for identifying a suitable working concentration and confirming the mechanism of action as ferroptosis induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 4. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines [mdpi.com]
- 6. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gpx4-IN-3 Sensitive Cell Lines: HT1080, 4T1, and MCF-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-3 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. This document provides detailed application notes and experimental protocols for utilizing this compound with the sensitive human fibrosarcoma cell line HT1080, the murine breast cancer cell line 4T1, and the human breast cancer cell line MCF-7.
Data Presentation
The sensitivity of HT1080, 4T1, and MCF-7 cell lines to this compound has been quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes these values, providing a clear comparison of their relative sensitivities.
| Cell Line | Cancer Type | Species | IC50 (µM) of this compound |
| HT1080 | Fibrosarcoma | Human | 0.15[1] |
| 4T1 | Breast Cancer | Murine | 0.78[1] |
| MCF-7 | Breast Cancer | Human | 6.9[1] |
Note: The IC50 value for HT1080 cells was also determined in the presence of the ferroptosis inhibitor Ferrostatin-1 (Fer-1), resulting in a significantly higher IC50 of 4.73 µM, confirming that this compound induces cell death primarily through ferroptosis[1].
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures to assess its effects, the following diagrams are provided.
Caption: GPX4 pathway and this compound inhibition.
References
Application Notes and Protocols for Gpx4-IN-3 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Gpx4-IN-3 in preclinical animal models, focusing on its role as a potent and selective inducer of ferroptosis. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
Introduction
This compound is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and subsequent ferroptotic cell death. By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis. This mechanism holds significant therapeutic potential for diseases such as cancer, where ferroptosis can be selectively induced in tumor cells. These notes detail the administration routes, dosages, and relevant experimental protocols for utilizing this compound in animal research.
Data Presentation
The following tables summarize the quantitative data for this compound and the related, well-characterized GPX4 inhibitor, RSL3, in animal studies.
| Compound | Administration Route | Animal Model | Dosage | Dosing Frequency | Efficacy | Reference |
| This compound | Intravenous (IV) | Mouse 4T1 xenograft | 15 mg/kg | Every two days for five times | 33.2% Tumor Growth Inhibition (TGI) | [1] |
| This compound | Intravenous (IV) | Mouse 4T1 xenograft | 30 mg/kg | Every two days for five times | 55.1% Tumor Growth Inhibition (TGI) | [1] |
| This compound | Oral (PO) | Not specified in literature | Dosage requires empirical determination | Not specified | Not specified | [1] |
| This compound | Intraperitoneal (IP) | Not specified in literature | Dosage requires empirical determination | Not specified | Not specified | [1] |
| RSL3 | Intraperitoneal (IP) | Mouse model | 30 mg/kg | Single dose (acute) or daily (chronic) | Modest decrease in GPX4 expression (acute) | [2] |
Note: Specific in vivo dosage and efficacy data for oral and intraperitoneal administration of this compound are not yet widely published. Researchers should perform dose-escalation studies to determine the optimal dose for their specific animal model and experimental goals.
Signaling Pathway
Experimental Protocols
Intravenous (IV) Administration of this compound
This protocol is based on a study using a mouse 4T1 xenograft model.[1]
a. Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal restrainer
-
Warming lamp or pad
b. Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mg/mL stock solution.
-
For a final injection volume of 100 µL per mouse, dilute the stock solution with sterile saline. For a 30 mg/kg dose in a 20g mouse (0.6 mg), you would need 60 µL of the 10 mg/mL stock solution, brought to a final volume of 100 µL with saline.
-
Vortex the solution to ensure it is well-mixed. Prepare fresh on the day of injection.
c. Injection Procedure:
-
Warm the mouse under a heat lamp or on a heating pad to dilate the tail veins.
-
Place the mouse in a suitable restrainer.
-
Disinfect the tail with an alcohol swab.
-
Load the syringe with the prepared this compound formulation, ensuring no air bubbles are present.
-
Locate one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert at a more proximal location.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Administration of this compound (Generalized Protocol)
While a specific dosage for this compound via the IP route has not been reported, a formulation protocol is available.[1] The following is a generalized procedure. A dose-finding study is recommended.
a. Materials:
-
This compound
-
DMSO
-
Corn oil or 20% SBE-β-CD in Saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
b. Preparation of this compound Formulation:
-
Suspension for IP injection:
-
Prepare a stock solution of this compound in DMSO (e.g., 67.5 mg/mL).
-
For a working solution, add 100 µL of the DMSO stock to 900 µL of 20% SBE-β-CD in Saline. This yields a 6.75 mg/mL suspended solution.[1]
-
Alternatively, add 100 µL of the DMSO stock to 900 µL of corn oil.[1]
-
Mix thoroughly by vortexing before each injection.
-
c. Injection Procedure:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant.
-
Insert the needle at a 10-15 degree angle, ensuring it has penetrated the peritoneum.
-
Aspirate to check for any fluid (blood or urine). If fluid is present, discard the syringe and prepare a new injection.
-
Inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Oral Gavage (PO) Administration of this compound (Generalized Protocol)
a. Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD in Saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Sterile syringes (1 mL)
b. Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 67.5 mg/mL).
-
Prepare a suspended working solution by adding 100 µL of the DMSO stock to 900 µL of 20% SBE-β-CD in Saline to get a 6.75 mg/mL solution.[1]
-
Vortex the suspension thoroughly before administration.
c. Gavage Procedure:
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Attach the gavage needle to the syringe filled with the this compound formulation.
-
Gently insert the gavage needle into the esophagus via the side of the mouth. The needle should pass with minimal resistance.
-
Once at the predetermined depth, slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
Experimental Workflows
References
Application of Gpx4-IN-3 in Oncology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-3 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. By inhibiting GPX4, this compound induces the accumulation of lipid reactive oxygen species (ROS), leading to ferroptotic cell death in cancer cells.[1][2] This unique mechanism of action makes this compound a valuable tool for oncology research, particularly in the investigation of novel therapeutic strategies for cancers resistant to traditional therapies.[3] Overexpression of GPX4 has been linked to poor prognosis and chemoresistance in various cancers, highlighting the therapeutic potential of its inhibitors.[3]
These application notes provide detailed protocols for the use of this compound in fundamental oncology research, including in vitro cell-based assays and in vivo tumor models.
Mechanism of Action
This compound directly inhibits the enzymatic activity of GPX4.[1] GPX4 is a key enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the accumulation of lethal levels of lipid ROS.[2] Inhibition of GPX4 by this compound disrupts this protective mechanism, leading to an iron-dependent accumulation of lipid peroxides and subsequent execution of ferroptotic cell death.[1][2]
References
Application Notes and Protocols for Gpx4-IN-3 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-3 is a potent and selective small-molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis. By directly targeting and inactivating GPX4, this compound induces a specific form of iron-dependent programmed cell death known as ferroptosis, characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2][3][4] This mechanism of action makes this compound a valuable tool for cancer research and a potential therapeutic agent, particularly for cancers that are resistant to conventional therapies. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in inducing ferroptosis in cancer cells.
Mechanism of Action
This compound exerts its pro-ferroptotic effects by directly inhibiting the enzymatic activity of GPX4. GPX4 is a crucial antioxidant enzyme that neutralizes lipid hydroperoxides, thereby preventing the iron-dependent accumulation of lipid ROS that is the hallmark of ferroptosis.[1][4] Inhibition of GPX4 by this compound leads to a cascade of events including:
-
Increased Lipid Peroxidation: The inactivation of GPX4 results in the accumulation of toxic lipid hydroperoxides within cellular membranes.[1][2][4]
-
Elevated Reactive Oxygen Species (ROS): The buildup of lipid peroxides contributes to a significant increase in overall cellular ROS levels.[1][2][4]
-
Induction of Ferroptosis: The overwhelming oxidative stress and lipid damage culminate in iron-dependent cell death.
This compound has demonstrated greater inhibitory activity against GPX4 compared to the well-known ferroptosis inducer, RSL-3.[1][2] The induction of cell death by this compound can be reversed by treatment with the ferroptosis inhibitor, Ferrostatin-1.[1][2]
Signaling Pathway
Caption: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.
Experimental Data
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4T1 | Murine Breast Cancer | 0.78 | [1][2] |
| MCF-7 | Human Breast Cancer | 6.9 | [1][2] |
| HT1080 | Human Fibrosarcoma | 0.15 | [1][2] |
| HT1080 (with Fer-1) | Human Fibrosarcoma | 4.73 | [1][2] |
GPX4 Inhibition
| Compound | Concentration (µM) | % Inhibition of GPX4 | Reference |
| This compound | 1.0 | 71.7% | [1][2][3] |
| RSL-3 | 1.0 | 45.9% | [1][2] |
In Vivo Efficacy of this compound in a 4T1 Mouse Xenograft Model
| Dosage (mg/kg) | Administration | Tumor Growth Inhibition (TGI) | Reference |
| 15 | Intravenous injection, every two days for five doses | 33.2% | [1][5] |
| 30 | Intravenous injection, every two days for five doses | 55.1% | [1][5] |
Experimental Protocols
Workflow for In Vitro this compound Treatment and Analysis
Caption: General workflow for in vitro experiments using this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1, MCF-7, HT1080)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium.
-
Seed cells into a 96-well plate at an optimized density. Suggested starting densities are:
-
4T1: 1 x 10^4 cells/well
-
MCF-7: 5 x 10^3 - 1 x 10^4 cells/well[6]
-
HT1080: 5 x 10^3 cells/well
-
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol is for the detection of lipid ROS by flow cytometry.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound as described in the cell viability protocol for the desired time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
-
Staining:
-
Prepare a 2 µM working solution of C11-BODIPY 581/591 in PBS or serum-free medium.
-
Harvest the treated cells by trypsinization and wash once with PBS.
-
Resuspend the cell pellet in the C11-BODIPY working solution.
-
Incubate for 30 minutes at 37°C, protected from light.[7]
-
-
Washing and Analysis:
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer, detecting the green fluorescence (oxidized probe, typically in the FITC channel) and red fluorescence (reduced probe, typically in the PE-Texas Red channel).
-
-
Data Analysis:
-
Quantify the level of lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
-
Protocol 3: In Vivo Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a 4T1 murine breast cancer model.
Materials:
-
Female BALB/c mice (6-8 weeks old)[1]
-
4T1 murine breast cancer cells
-
This compound
-
Vehicle for injection (e.g., a solution containing DMSO, PEG300, Tween 80, and saline)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture 4T1 cells to a logarithmic growth phase.
-
Harvest and resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the mammary fat pad of each mouse.[8]
-
-
Treatment:
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound dosing solution in the appropriate vehicle.
-
Administer this compound (e.g., 15 or 30 mg/kg) via intravenous injection every two days for a total of five doses.[1][5] The control group should receive vehicle injections.
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice regularly to assess toxicity.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for GPX4, or immunohistochemistry for ferroptosis markers).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Disclaimer
These protocols are intended as general guidelines. Researchers should optimize the conditions for their specific experimental setup and cell lines. Always refer to the manufacturer's instructions for reagents and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of 4T1 Breast Cancer Mouse Model and Animal Administration [bio-protocol.org]
Troubleshooting & Optimization
Gpx4-IN-3 solubility issues in DMSO
Welcome to the technical support center for Gpx4-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum solubility of this compound in DMSO is 67.5 mg/mL, which is equivalent to 127.35 mM. Achieving this concentration typically requires ultrasonication to facilitate dissolution.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of hydrophobic compounds like this compound. It is highly recommended to use a newly opened bottle of anhydrous, high-purity DMSO.
-
Apply ultrasonication: As mentioned, sonication is often necessary to achieve the maximum solubility of this compound in DMSO.
-
Gentle warming: Gently warming the solution (e.g., in a 37°C water bath) can also aid in dissolution. However, be cautious with temperature to avoid any potential degradation of the compound.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation upon dilution into aqueous solutions:
-
Serial dilution in DMSO: Before adding the compound to your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final working concentration. This gradual reduction in concentration can help prevent the compound from crashing out of solution.
-
Minimize final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium. Most cell lines can tolerate up to 0.5% DMSO, but some sensitive cell lines may be affected at concentrations as low as 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Rapid mixing: When adding the diluted this compound/DMSO solution to your culture medium, ensure rapid and thorough mixing to facilitate its dispersion.
-
Use of a carrier: For particularly problematic compounds, the use of a carrier molecule can improve solubility in aqueous solutions. While specific data for this compound is limited, general strategies for hydrophobic compounds include the use of biocompatible detergents like Pluronic® F-127 or complexation with bovine serum albumin (BSA).
Q5: How should I store my this compound stock solution in DMSO?
A5: For long-term storage, it is recommended to store the this compound stock solution in DMSO at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 530.04 g/mol | |
| Solubility in DMSO | 67.5 mg/mL (127.35 mM) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | |
| IC50 in 4T1 cells | 0.78 µM | |
| IC50 in MCF-7 cells | 6.9 µM | |
| IC50 in HT1080 cells | 0.15 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 530.04 g/mol ). For example, for 1 mL of 10 mM stock, you will need 5.3 mg of this compound.
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initially mix the compound.
-
Place the tube in an ultrasonic water bath and sonicate for 15-30 minutes, or until the solution is clear and all solid has dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous, high-purity DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the 10 mM stock solution in DMSO to create an intermediate stock that is 1000x your final desired concentration. For example, to achieve a final concentration of 1 µM, create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Add 1 µL of the 1 mM intermediate stock solution to 1 mL of pre-warmed cell culture medium. It is crucial to add the DMSO solution to the medium while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to further optimize the dilution strategy, such as using a lower concentration intermediate stock or exploring the use of a carrier agent as described in the FAQs.
-
Ensure the final DMSO concentration in your cell culture does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). Always include a vehicle control with the same final DMSO concentration in your experimental setup.
Visualizations
GPX4 Signaling Pathway in Ferroptosis
The following diagram illustrates the central role of GPX4 in the ferroptosis signaling pathway. This compound directly inhibits GPX4, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.
Caption: GPX4 pathway in ferroptosis.
Experimental Workflow for this compound Solubility Troubleshooting
This workflow diagram outlines the logical steps for troubleshooting solubility issues with this compound.
Caption: this compound solubility troubleshooting.
Technical Support Center: Gpx4-IN-3 Solubility and Experimental Guidance
Welcome to the technical support center for Gpx4-IN-3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the solubility and handling of this compound. Our aim is to help you overcome common challenges and ensure the successful application of this potent GPX4 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2][3][4] Its primary mechanism of action is the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4] By inhibiting GPX4, this compound prevents the reduction of lipid hydroperoxides to lipid alcohols, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[5][6][7][8]
Q2: What is the solubility of this compound?
The solubility of this compound in dimethyl sulfoxide (DMSO) is 67.5 mg/mL (127.35 mM).[4] It is important to note that achieving this concentration requires the use of ultrasound.[4]
Q3: Why is ultrasound necessary for dissolving this compound?
Like many poorly soluble compounds, this compound tends to form aggregates and may not fully dissolve in DMSO with simple vortexing or mixing. Ultrasound provides the necessary energy to break down these aggregates, reduce particle size, and increase the surface area of the compound, facilitating its dissolution in the solvent.[9] This process, known as sonication, ensures a homogenous solution, which is critical for accurate and reproducible experimental results.
Q4: Can I dissolve this compound in solvents other than DMSO?
While DMSO is the recommended solvent for creating a stock solution, some experimental protocols may require further dilution into aqueous buffers or cell culture media. It is crucial to be aware that this compound is poorly soluble in aqueous solutions, and direct dilution of a concentrated DMSO stock into an aqueous medium can cause precipitation. To avoid this, it is recommended to perform serial dilutions of the DMSO stock in DMSO first, before adding the final, more diluted DMSO solution to your aqueous medium.[10] The final concentration of DMSO in your experimental setup should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q5: How should I store this compound solutions?
For long-term storage, it is recommended to store the powdered form of this compound at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient energy to break up compound aggregates. | Use an ultrasonic bath or a probe sonicator as detailed in the experimental protocol below. Gentle warming to 37°C can also aid dissolution.[4] |
| Precipitation occurs after sonication and cooling. | The solution may be supersaturated. | Ensure the final concentration does not exceed the recommended solubility limit. If precipitation persists, try preparing a slightly lower concentration stock solution. |
| Precipitation is observed when diluting the DMSO stock in aqueous media. | The compound has low aqueous solubility. | Perform serial dilutions in DMSO first to a lower concentration before adding to the aqueous buffer. Ensure the final DMSO concentration in the aqueous solution is low (e.g., <0.5%) to minimize precipitation and avoid cell toxicity.[10] |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to inaccurate concentrations. | Always ensure the DMSO stock solution is clear and free of any visible particulates before use. Re-sonicate briefly if any precipitation is suspected. |
| Cell toxicity is observed in the vehicle control group. | The concentration of DMSO is too high. | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle control with the same final DMSO concentration as your experimental samples. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Method |
| DMSO | 67.5 mg/mL (127.35 mM) | With the aid of ultrasonication.[4] |
Experimental Protocols
Protocol for Dissolving this compound in DMSO using an Ultrasonic Bath
This protocol is designed to prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous (dry) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath with temperature control
Procedure:
-
Preparation: Bring the this compound powder and anhydrous DMSO to room temperature.
-
Weighing: Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired concentration (up to 67.5 mg/mL).
-
Initial Mixing: Briefly vortex the tube for 30-60 seconds to initially disperse the powder.
-
Sonication:
-
Set the ultrasonic water bath to 37°C.
-
Place the microcentrifuge tube in a tube holder or float in the water bath, ensuring the liquid level inside the tube is below the water level in the bath.
-
Sonicate for 15-30 minutes. The duration may need to be optimized based on the volume and concentration.
-
-
Visual Inspection: After sonication, visually inspect the solution. It should be clear and free of any visible particles.
-
Final Mixing: Vortex the solution for another 30 seconds to ensure homogeneity.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Visualizations
GPX4 Signaling Pathway in Ferroptosis
The following diagram illustrates the central role of GPX4 in the ferroptosis pathway. This compound inhibits GPX4, leading to an accumulation of lipid peroxides and subsequent cell death.
Experimental Workflow for a Cell-Based Assay with this compound
This diagram outlines a typical workflow for using this compound in a cell-based experiment to induce ferroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
troubleshooting inconsistent Gpx4-IN-3 results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Gpx4-IN-3, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). Our goal is to help you achieve consistent and reliable results in your ferroptosis-related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] It directly binds to GPX4, inactivating the enzyme. This inhibition leads to an accumulation of lipid peroxides, ultimately inducing a form of regulated cell death called ferroptosis.[3][4] this compound has been shown to have greater inhibitory activity against GPX4 compared to the commonly used inhibitor, RSL3.[3][4]
Q2: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
Stock Solutions: Prepare a stock solution in high-quality, anhydrous DMSO.[3] For long-term storage, aliquot the stock solution and store at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[3][4] Avoid repeated freeze-thaw cycles.[4] It is recommended to use freshly opened DMSO as the compound is sensitive to moisture.[3]
Q3: In which solvent should I dissolve this compound?
This compound is soluble in DMSO at a concentration of 67.5 mg/mL (127.35 mM).[3][4] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line. Below are some reported values:
| Cell Line | IC50 Value (µM) |
| HT1080 | 0.15 |
| 4T1 | 0.78 |
| MCF-7 | 6.9 |
| HT1080 (with Ferrostatin-1) | 4.73 |
Source: MedchemExpress, GlpBio[3][4]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound stability to experimental design. This guide will help you identify and resolve common issues.
Issue 1: Little to No Induction of Cell Death
Possible Causes:
-
Compound Instability: The compound may have degraded due to improper storage or handling.
-
Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance to ferroptosis.
-
High Cell Density: High cell density can sometimes confer resistance to ferroptosis inducers.
-
Presence of Antioxidants: Components in the serum or media, such as vitamin E, can counteract the effects of this compound.
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh aliquot of this compound from proper storage. Prepare a fresh stock solution in anhydrous DMSO.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a starting range of 0.1 µM to 10 µM.
-
Confirm GPX4 Expression: Check the expression level of GPX4 in your cell line. Cells with very low GPX4 expression may not be sensitive to its inhibition.
-
Control Cell Density: Seed cells at a consistent and optimal density for all experiments.
-
Use Appropriate Controls: Include a positive control for ferroptosis induction (e.g., RSL3) and a negative control (vehicle, e.g., DMSO). To confirm that the observed cell death is indeed ferroptosis, include a rescue condition with a ferroptosis inhibitor like Ferrostatin-1 (Fer-1).[4]
-
Check Media Components: Be aware of any antioxidant components in your specific cell culture medium or serum that could interfere with the experiment.
Issue 2: High Variability Between Replicates
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.
-
Inaccurate Pipetting: Errors in pipetting small volumes of the inhibitor can cause significant concentration differences.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell health.
-
Compound Precipitation: The compound may precipitate out of solution if the final DMSO concentration is too high or if it is not well-mixed in the media.
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Use a cell counter to ensure accurate and consistent cell numbers per well.
-
Use Precise Pipetting Techniques: Use calibrated pipettes and ensure thorough mixing when diluting the compound.
-
Mitigate Edge Effects: Avoid using the outermost wells of your plates for experimental conditions. Instead, fill them with sterile PBS or media.
-
Ensure Complete Dissolution: When diluting the DMSO stock in your media, vortex or pipette up and down vigorously to ensure the compound is fully dissolved. If you observe any precipitation, you may need to adjust your dilution strategy.
Issue 3: Unexpected Off-Target Effects
Possible Causes:
-
Covalent Inhibitor Reactivity: As a covalent inhibitor, this compound has a reactive group that could potentially interact with other proteins, although it is designed for selectivity towards GPX4.
-
High Compound Concentration: Using excessively high concentrations can increase the likelihood of off-target effects.
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that induces the desired effect in your dose-response experiments and use this concentration for subsequent experiments.
-
Incorporate Rescue Experiments: The use of Ferrostatin-1 is a key control to demonstrate that the observed phenotype is due to ferroptosis and not an off-target effect.[4]
-
Consider Orthogonal Approaches: To confirm that the observed effects are due to GPX4 inhibition, consider using genetic approaches such as siRNA or shRNA to knockdown GPX4 and see if it phenocopies the effects of this compound.
Experimental Protocols
Protocol 1: Induction of Ferroptosis in Cell Culture
This protocol outlines the general steps for inducing ferroptosis in adherent cell lines using this compound.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Compound Preparation: Prepare a fresh dilution of your this compound DMSO stock solution in your cell culture medium to the desired final concentration. Also, prepare a vehicle control (DMSO in media) and a rescue condition (this compound + Ferrostatin-1 in media).
-
Treatment: Remove the old media from your cells and add the media containing this compound, vehicle, or the rescue condition.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours). The optimal incubation time may vary between cell lines.
-
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by using a dye like SYTOX Green to stain dead cells.
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY
This protocol describes how to measure lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
-
Cell Treatment: Treat your cells with this compound, vehicle, or a rescue agent as described in Protocol 1.
-
Staining: 30 minutes before the end of your treatment period, add C11-BODIPY 581/591 to your cells at a final concentration of 1-10 µM. Incubate at 37°C.
-
Washing: After incubation with the probe, gently wash the cells twice with pre-warmed PBS.
-
Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry.
-
Microscopy: Oxidized C11-BODIPY will fluoresce in the green channel (e.g., FITC), while the reduced form will fluoresce in the red channel (e.g., Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Use the appropriate channels to detect the green and red fluorescence. An increase in the population of cells with high green fluorescence indicates lipid peroxidation.
-
Visual Guides
Below are diagrams to help visualize the key pathways and workflows.
Caption: The signaling pathway of this compound induced ferroptosis.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Gpx4-IN-3 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Gpx4-IN-3. The information is tailored for researchers, scientists, and drug development professionals to address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] Its primary mechanism of action is the induction of ferroptosis, a form of regulated cell death, by inhibiting GPX4 activity.[1][2] This inhibition leads to an accumulation of lipid peroxides, which is a key event in ferroptosis.[1][2]
Q2: What are the known on-target effects of this compound in cell-based assays?
The primary on-target effect of this compound is the induction of cell death via ferroptosis. This is characterized by:
-
A significant increase in intracellular lipid reactive oxygen species (ROS).[1][2]
-
Cell death that can be rescued by co-treatment with ferroptosis inhibitors such as Ferrostatin-1 (Fer-1).[1][2]
Q3: Have any specific off-target effects of this compound been reported?
Currently, there is a lack of published literature specifically detailing the off-target profile of this compound. However, it is a common consideration for small molecule inhibitors that they may interact with unintended targets. Other GPX4 inhibitors, such as RSL3 and ML162, have been reported to exhibit off-target inhibition of thioredoxin reductase (TXNRD1).[3] Therefore, it is crucial for researchers to independently assess the selectivity of this compound in their experimental systems.
Q4: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?
To differentiate between on-target and potential off-target effects, consider the following strategies:
-
Rescue experiments: The hallmark of on-target GPX4 inhibition is the induction of ferroptosis. Therefore, the cytotoxic effects of this compound should be reversible by co-incubation with a known ferroptosis inhibitor like Ferrostatin-1.[1][2]
-
GPX4 knockdown/knockout: Compare the phenotype induced by this compound with the phenotype observed upon genetic knockdown or knockout of GPX4. A high degree of similarity would suggest an on-target effect.[4][5]
-
GPX4 overexpression: Overexpression of GPX4 should confer resistance to this compound-induced cell death.[4][6]
-
Structural analogs: Use a structurally related but inactive analog of this compound as a negative control. If the inactive analog does not produce the same effect, it strengthens the evidence for an on-target mechanism.
Troubleshooting Guides
Problem 1: I am not observing the expected level of cell death with this compound.
-
Solution 1: Confirm Compound Integrity and Storage. this compound should be stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][2] Ensure the compound has not undergone multiple freeze-thaw cycles.[2]
-
Solution 2: Optimize Concentration and Incubation Time. The effective concentration of this compound is cell-line dependent. Refer to the provided IC50 values in the data table below and perform a dose-response experiment in your specific cell line.
-
Solution 3: Consider Cell Line Sensitivity. Different cancer cell lines exhibit varying sensitivity to ferroptosis inducers.[4] For instance, diffuse large B cell lymphomas and renal cell carcinomas have been shown to be particularly susceptible to GPX4-regulated ferroptosis.[4]
-
Solution 4: Check for Antagonistic Components in Media. Ensure that your cell culture media does not contain high levels of antioxidants that could interfere with the induction of ferroptosis.
Problem 2: I am observing cell death, but it is not rescued by Ferrostatin-1.
-
Solution 1: Investigate Potential Off-Target Effects. If Ferrostatin-1 does not rescue the observed cytotoxicity, it may indicate that cell death is occurring through a non-ferroptotic mechanism, possibly due to off-target effects of this compound.
-
Solution 2: Perform Counter-Screening Assays. To investigate potential off-targets, consider performing assays for other related enzymes, such as thioredoxin reductase (TXNRD1), as other GPX4 inhibitors have been shown to have activity against this enzyme.[3]
-
Solution 3: Assess Apoptosis and Necrosis Markers. Use assays to detect markers of other cell death pathways, such as caspase activation (for apoptosis) or LDH release (for necrosis), to determine if an alternative cell death mechanism is being triggered.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| GPX4 Inhibition | - | 71.7% at 1 µM | [1][2] |
| IC50 | 4T1 | 0.78 µM | [1][2] |
| MCF-7 | 6.9 µM | [1][2] | |
| HT1080 | 0.15 µM | [1][2] | |
| HT1080 (with Fer-1) | 4.73 µM | [1][2] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Dosage | Administration | Result | Reference |
| Mouse 4T1 xenograft | 15 mg/kg | Intravenous injection (q.o.d. for 5 doses) | 33.2% Tumor Growth Inhibition (TGI) | [1] |
| 30 mg/kg | Intravenous injection (q.o.d. for 5 doses) | 55.1% Tumor Growth Inhibition (TGI) | [1] |
Experimental Protocols
Protocol 1: Cellular GPX4 Activity Assay
This protocol is adapted from commercially available GPX4 activity assay kits.[7][8]
-
Prepare Cell Lysates: Culture cells to 80-90% confluency. Harvest cells and wash with ice-cold PBS. Lyse the cells in an appropriate lysis buffer on ice and centrifuge to collect the supernatant. Determine the protein concentration of the lysate.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Sample (cell lysate)
-
Assay Buffer
-
GPX4 Substrate
-
-
Initiate Reaction: Add a reducing agent (e.g., NADPH) to each well to start the reaction.
-
Measure Activity: Immediately measure the absorbance at 340 nm using a microplate reader. The decrease in absorbance at 340 nm is proportional to the GPX4 activity.
-
This compound Inhibition: To determine the inhibitory effect of this compound, pre-incubate the cell lysate with varying concentrations of the inhibitor before adding the substrate and reducing agent.
Protocol 2: Off-Target Kinase Profiling (Conceptual Workflow)
While GPX4 is not a kinase, a similar workflow for assessing selectivity can be applied.
-
Select a Panel of Targets: Choose a panel of relevant off-targets. Based on literature for other GPX4 inhibitors, this could include other selenoproteins like thioredoxin reductase (TXNRD1).[3][9]
-
Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against the selected panel of targets using appropriate enzymatic or binding assays.
-
Dose-Response Analysis: For any targets showing significant inhibition in the primary screen, perform a dose-response analysis to determine the IC50 value.
-
Data Analysis: Compare the IC50 value for the off-target to the on-target IC50 for GPX4 to determine the selectivity of this compound.
Visualizations
Caption: Signaling pathway of this compound inducing ferroptosis.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Item - Targeting glutathione peroxidases : identifying environmental modulators, and screening for novel small molecule inhibitors - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 6. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gpx4-IN-3 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Gpx4-IN-3, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), to induce ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Glutathione Peroxidase 4 (GPX4) that acts as a selective ferroptosis inducer.[1][2] It directly inhibits GPX4 enzymatic activity, which leads to an accumulation of lipid peroxides and subsequent iron-dependent cell death known as ferroptosis.[1][2][3] this compound exhibits greater inhibitory activity against GPX4 compared to the commonly used inhibitor, RSL-3.[1][2]
Q2: What is a good starting concentration and treatment duration for this compound in my cell line?
The optimal concentration and duration of this compound treatment are highly cell-line dependent. As a starting point, a concentration range of 0.1 µM to 10 µM can be tested for a duration of 24 to 72 hours.[4] The IC50 values for this compound in various cell lines are provided in the table below. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: How can I confirm that this compound is inducing ferroptosis and not another form of cell death?
To confirm that this compound is inducing ferroptosis, you should observe the following:
-
Reversal by ferroptosis inhibitors: Co-treatment with a ferroptosis inhibitor, such as Ferrostatin-1 (Fer-1), should rescue the cells from this compound-induced cell death.[1][2]
-
Increased lipid peroxidation: Treatment with this compound should lead to a significant increase in lipid reactive oxygen species (ROS).[1][2] This can be measured using fluorescent probes like C11-BODIPY.
-
No effect from other cell death inhibitors: Inhibitors of other cell death pathways, such as the apoptosis inhibitor Z-VAD-FMK or the necroptosis inhibitor necrostatin-1, should not block this compound-induced cell death.[5][6]
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[2] For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed after this compound treatment. | 1. Suboptimal concentration or treatment duration. 2. Cell line is resistant to ferroptosis. 3. This compound degradation. | 1. Perform a dose-response (e.g., 0.1-10 µM) and time-course (e.g., 24, 48, 72 hours) experiment. 2. Check the expression level of GPX4 in your cell line; high expression may confer resistance.[5][6] Consider using a higher concentration of this compound or a different ferroptosis inducer. 3. Ensure proper storage of this compound and use a fresh aliquot. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Inconsistent this compound concentration. 3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension and consistent cell number per well. 2. Prepare a fresh working solution of this compound from a stock solution for each experiment. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected upregulation of GPX4 expression after treatment with a GPX4 inhibitor. | This can be a compensatory cellular response. | While counterintuitive, some studies have reported this phenomenon with other ferroptosis inducers.[7] Focus on functional assays like lipid peroxidation and cell viability with ferroptosis inhibitors to confirm the mechanism of action. |
| Inconsistent results in in vivo studies. | 1. Poor bioavailability or rapid metabolism of this compound. 2. Suboptimal dosage or administration schedule. | 1. Consider using a formulation to improve solubility and stability in vivo.[2] 2. Perform a dose-finding study. Published in vivo studies with this compound have used intravenous injections of 15 and 30 mg/kg every two days.[1] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HT1080 | Fibrosarcoma | 0.15 | - |
| HT1080 | Fibrosarcoma | 4.73 | with Ferrostatin-1 (Fer-1) |
| 4T1 | Breast Cancer | 0.78 | - |
| MCF-7 | Breast Cancer | 6.9 | - |
| NCI-H1703 | Lung Cancer | 0.117 | without Fer-1 |
| NCI-H1703 | Lung Cancer | 4.74 | with Fer-1 |
Detailed Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration
This protocol outlines a systematic approach to determine the optimal treatment duration of this compound for inducing ferroptosis in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Time-Course Experiment:
-
Prepare multiple identical plates for each time point to be tested (e.g., 24, 48, 72 hours).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
At each designated time point (24, 48, and 72 hours), remove a plate from the incubator.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each time point.
-
Plot the cell viability against the this compound concentration for each time point to generate dose-response curves.
-
Determine the IC50 value for each treatment duration.
-
The optimal treatment duration will depend on the experimental goals. For example, a shorter duration with a higher concentration might be suitable for acute effect studies, while a longer duration with a lower concentration might be better for chronic studies.
-
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY
This protocol describes how to measure lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat the cells with the predetermined optimal concentration and duration of this compound. Include a vehicle control and a positive control (e.g., RSL3).
-
-
C11-BODIPY Staining:
-
Towards the end of the treatment period, add the C11-BODIPY probe to the cell culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Harvesting and Analysis (Flow Cytometry):
-
Wash the cells with PBS.
-
Trypsinize and harvest the cells.
-
Resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer. The oxidized C11-BODIPY probe will shift its fluorescence emission from red to green. An increase in the green fluorescence intensity indicates lipid peroxidation.
-
-
Cell Imaging (Fluorescence Microscopy):
-
Wash the cells with PBS.
-
Image the cells directly using a fluorescence microscope equipped with appropriate filters for red and green fluorescence. An overlay of the red and green channels will show the extent of lipid peroxidation.
-
Visualizations
Caption: GPX4 signaling pathway in ferroptosis and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPX4-IN-4 | Glutathione Peroxidase | TargetMol [targetmol.com]
- 5. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
Gpx4-IN-3 degradation and stability in media
Welcome to the technical support center for Gpx4-IN-3. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies with this potent GPX4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] It belongs to a class of compounds that contain a reactive chloroacetamide moiety.[3] This "warhead" allows this compound to form a covalent bond with a nucleophilic residue, likely a cysteine, in the active site of GPX4, leading to its irreversible inactivation.[3] By inhibiting GPX4, the cell's primary defense against lipid peroxidation, this compound causes an accumulation of toxic lipid reactive oxygen species (ROS), which ultimately triggers a specific form of iron-dependent regulated cell death known as ferroptosis.[2][4]
Q2: How should I prepare and store this compound stock solutions?
Proper handling and storage are crucial for maintaining the integrity of this compound. Below is a summary of recommended storage conditions and solubility information.
| Parameter | Recommendation | Source(s) |
| Form | Solid powder | [1] |
| Long-Term Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Recommended Solvent | DMSO | [2] |
| Solubility in DMSO | 67.5 mg/mL (127.35 mM) | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][4] |
| Handling Notes | To enhance solubility, gentle warming to 37°C and ultrasonication may be necessary. It is highly recommended to prepare fresh solutions for experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | [2] |
Q3: What is the expected stability of this compound in cell culture media?
The stability of this compound in aqueous cell culture media has not been extensively published. However, as a compound containing a chloroacetamide group, it is considered an electrophile that can react with nucleophiles present in typical cell culture media, such as amino acids (e.g., cysteine) and other components in fetal bovine serum (FBS). This can lead to degradation and a decrease in the effective concentration over time.
-
Recommendation: It is strongly advised to prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment. For long-term experiments (e.g., >24 hours), consider replenishing the media with freshly diluted compound to ensure consistent exposure.
-
Verification: If precise stability data is critical for your experiments, we recommend performing a stability study using LC-MS to quantify the concentration of this compound in your specific media over the time course of your experiment. A general protocol for this is provided below.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or No Cellular Activity (e.g., no cell death) | 1. Compound Degradation: this compound may be unstable in the experimental media, especially over long incubation times. 2. Low Cell Sensitivity: The cell line used may be resistant to ferroptosis. 3. Suboptimal Concentration: The concentration used may be too low to induce a response. 4. Precipitation: The compound may have precipitated out of the media upon dilution from the DMSO stock. | 1. Prepare fresh working solutions immediately before use. For long incubations, replenish the media with fresh compound every 24 hours. 2. Use a positive control cell line known to be sensitive to GPX4 inhibition (e.g., HT-1080).[5] Also, confirm GPX4 expression in your cell line. 3. Perform a dose-response curve to determine the optimal concentration for your cell line (typical IC50 values range from 0.15 µM to 6.9 µM).[5] 4. Visually inspect the media for precipitation after dilution. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells. Pre-warm the media before adding the compound. |
| High Variability Between Replicates | 1. Inconsistent Compound Concentration: Uneven distribution of the compound in the media or degradation. 2. Cell Plating Inconsistency: Variations in cell density at the time of treatment. 3. Edge Effects in Plates: Evaporation or temperature gradients across the microplate. | 1. Ensure thorough mixing of the media after adding this compound. Prepare a single master mix for all replicate wells. 2. Ensure a homogenous single-cell suspension before plating and allow cells to adhere and stabilize before treatment. 3. Avoid using the outer wells of the microplate for treatment groups; fill them with sterile media or PBS to minimize evaporation. |
| Unexpected Off-Target Effects | 1. Covalent Reactivity: The chloroacetamide warhead can potentially react with other cellular nucleophiles besides GPX4. 2. DMSO Toxicity: High concentrations of the solvent can be toxic to cells. | 1. Use the lowest effective concentration of this compound. Include a ferroptosis rescue agent, such as Ferrostatin-1, as a control to confirm that the observed phenotype is due to ferroptosis.[2] 2. Maintain a final DMSO concentration below 0.5% and include a vehicle-only (DMSO) control in all experiments. |
| Difficulty Confirming Ferroptosis | 1. Incorrect Markers: The markers being measured may not be specific to ferroptosis. 2. Timing of Assay: The assay may be performed too early or too late to detect the ferroptotic phenotype. | 1. Confirm ferroptosis by using multiple assays: a) Co-treatment with a ferroptosis inhibitor (Ferrostatin-1, Liproxstatin-1) or an iron chelator (Deferoxamine) should rescue cell death. b) Measure lipid peroxidation using probes like C11-BODIPY. c) Assess changes in iron metabolism-related proteins (e.g., TFR1). 2. Perform a time-course experiment to determine the optimal endpoint for detecting markers of ferroptosis in your specific cell model. |
Visualizing Pathways and Workflows
Signaling Pathway of this compound Induced Ferroptosis
Caption: this compound covalently inhibits GPX4, disrupting the reduction of lipid peroxides and leading to lipid ROS accumulation and ferroptosis.
Experimental Workflow: Assessing this compound Stability in Media
Caption: Workflow for determining the stability of this compound in cell culture media using LC-MS/MS analysis over a time course.
Logical Workflow: Troubleshooting Inconsistent Results
Caption: A step-by-step decision tree for troubleshooting common issues encountered when using this compound in cell-based assays.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
Objective: To prepare this compound working solutions for treating cells in culture.
Materials:
-
This compound (solid powder)
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium (specific to your cell line)
Procedure:
-
Prepare Stock Solution (e.g., 50 mM): a. Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile environment. The molecular weight is 530.04 g/mol . c. Add the appropriate volume of high-purity DMSO to achieve a 50 mM concentration. d. Vortex thoroughly. If needed, sonicate briefly in a water bath or warm to 37°C to ensure complete dissolution. e. Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. f. Store aliquots at -80°C for up to 6 months.
-
Prepare Working Solution (Example for 1 µM final concentration): a. This step should be performed immediately before adding the compound to your cells. b. Thaw one aliquot of the 50 mM stock solution. c. Perform a serial dilution. For example, dilute the 50 mM stock 1:100 in sterile DMSO to get a 500 µM intermediate solution. d. Add the appropriate volume of the intermediate solution to your pre-warmed cell culture medium to reach the final desired concentration. For a 1 µM final concentration from a 500 µM intermediate, this would be a 1:500 dilution (e.g., 2 µL into 1 mL of media). e. Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cell culture plates. f. Important: Ensure the final DMSO concentration in the culture does not exceed a level toxic to your cells (typically <0.5%). Remember to include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.
Protocol 2: General Method for Assessing this compound Stability in Cell Culture Medium via LC-MS/MS
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium of interest (including serum, if used experimentally)
-
Incubator (37°C, 5% CO₂)
-
Sterile, low-binding microcentrifuge tubes
-
Acetonitrile (ACN) with 0.1% formic acid (or other suitable organic solvent for protein precipitation)
-
Centrifuge capable of reaching >14,000 rpm
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Incubation: a. Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use experimentally (e.g., 10 µM). b. Dispense equal aliquots of this solution into multiple sterile, low-binding tubes (one for each time point). c. Collect an aliquot immediately for the T=0 time point and store it at -80°C. d. Place the remaining tubes in a 37°C incubator with 5% CO₂. e. At each designated time point (e.g., 1, 2, 4, 8, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Sample Processing for LC-MS/MS: a. Thaw the samples on ice. b. To precipitate proteins and other macromolecules from the medium, add 2-3 volumes of ice-cold acetonitrile (containing 0.1% formic acid) to each sample (e.g., add 200 µL of ACN to 100 µL of the media sample). c. Vortex vigorously for 30 seconds. d. Incubate on ice for 20 minutes to allow for complete protein precipitation. e. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C. f. Carefully collect the supernatant, which contains the this compound, and transfer it to a new tube or an HPLC vial for analysis.
-
LC-MS/MS Analysis: a. Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing chromatographic separation and mass spectrometer parameters (e.g., parent and fragment ion masses for Multiple Reaction Monitoring - MRM). b. Prepare a standard curve of this compound in a clean matrix (e.g., 50:50 acetonitrile:water) to allow for accurate quantification. c. Analyze the processed samples from each time point.
-
Data Analysis: a. Quantify the concentration of this compound remaining at each time point using the standard curve. b. Plot the concentration of this compound versus time. c. Calculate the half-life (t½) of the compound in the medium by fitting the data to a first-order decay model.
References
unexpected GPX4 expression changes after treatment
Welcome to the technical support center for Glutathione Peroxidase 4 (GPX4) related research. This guide provides answers to frequently asked questions and troubleshooting advice for unexpected changes in GPX4 expression following experimental treatments.
Frequently Asked Questions (FAQs)
Q1: My treatment was expected to decrease GPX4, but the expression level increased or remained unchanged. What are the potential biological reasons?
A: An unexpected increase or lack of change in GPX4 expression can be attributed to several cellular mechanisms:
-
Compensatory Stress Response: Cells under oxidative stress can activate protective signaling pathways. The transcription factor NRF2 is a master regulator of the antioxidant response.[1][2] Upon activation by oxidative stress, NRF2 translocates to the nucleus and induces the expression of cytoprotective genes, including GPX4, to restore redox balance.[2][3] Therefore, your treatment might be inducing a stress response that leads to the upregulation of GPX4 transcription, counteracting the intended effect.
-
Off-Target Effects: The compound used may have off-target effects that activate signaling pathways leading to GPX4 upregulation. For instance, pathways like AKT/STAT3 are known to enhance GPX4 stability.[4]
-
Cellular Adaptation/Resistance: In long-term treatment studies, cells can develop resistance. Drug-tolerant cancer cells, for example, have been shown to depend on GPX4 for survival, which can lead to maintained or increased expression levels to cope with therapy-induced stress.[4][5]
Q2: My treatment led to a significant decrease in GPX4 protein levels. What are the common mechanisms?
A: A reduction in GPX4 protein can occur through several distinct mechanisms, not just transcriptional downregulation:
-
Direct Covalent Inhibition: Some compounds, like RSL3 and ML210, are covalent inhibitors that bind directly to the active site selenocysteine of GPX4, leading to its inactivation and subsequent degradation.[6][7][8]
-
Indirect Inactivation via Glutathione (GSH) Depletion: Compounds like erastin inhibit the system Xc- transporter, which blocks the import of cystine.[6][9] Cystine is essential for the synthesis of glutathione (GSH), a necessary cofactor for GPX4's enzymatic activity.[10][11] Depletion of GSH leads to GPX4 inactivation and can promote its degradation.[6]
-
Post-Translational Modifications (PTMs): GPX4 levels are regulated by PTMs, particularly ubiquitination, which targets the protein for degradation by the proteasome.[7][12] Some treatments can activate E3 ubiquitin ligases or inhibit deubiquitinases (DUBs) that act on GPX4, accelerating its turnover.[4][7] For instance, ceramide has been shown to enhance GPX4 degradation.[13]
Q3: Can changes in GPX4 expression be isoform-specific?
A: Yes. GPX4 exists in three isoforms with distinct localizations: cytosolic (cGPX4), mitochondrial (mGPX4), and nuclear (nGPX4).[14] These isoforms have different spatiotemporal expression patterns.[14] A treatment could potentially affect one isoform more than others due to targeted effects on specific cellular compartments (e.g., inducing mitochondrial-specific stress). It is crucial to consider the subcellular localization of the observed changes if your experimental context suggests it.
Signaling Pathways Regulating GPX4
Understanding the core pathways that control GPX4 is essential for interpreting experimental results.
The System Xc⁻/GSH/GPX4 Axis
This is the canonical pathway for regulating ferroptosis, a form of iron-dependent cell death. GPX4 is the central enzyme in this axis. It utilizes glutathione (GSH) to reduce toxic lipid peroxides (L-OOH) into non-toxic lipid alcohols (L-OH), protecting cell membranes from oxidative damage.[4][10][11] The availability of GSH, which depends on cystine import via the System Xc- transporter, is critical for GPX4 function.[10][15]
NRF2-Mediated Transcriptional Regulation
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates cellular defenses against oxidative stress.[16] Under stress conditions, NRF2 activates the transcription of antioxidant genes, including those involved in GSH synthesis and GPX4 itself, to protect the cell from damage and inhibit ferroptosis.[3][17]
Troubleshooting Guide: Unexpected Western Blot Results
Western blotting is the most common method for assessing GPX4 protein levels. If your results are unexpected (e.g., no signal, weak signal, or non-specific bands), it could be a technical issue rather than a biological one.
Troubleshooting Workflow
Common Western Blotting Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Low Protein Expression: The cell or tissue type may not express sufficient GPX4.[18] | Use a positive control cell line (e.g., HepG2) to validate the protocol.[19] Increase the amount of protein loaded to 30-40 µg per lane.[20] |
| Inefficient Protein Transfer: Especially for a small protein like GPX4 (~22 kDa), over-transfer can occur. | Use a 0.2 µm pore size membrane. Optimize transfer time and voltage; check transfer efficiency with Ponceau S staining.[20][21] | |
| Improper Antibody Dilution/Incubation: Primary antibody concentration is too low. | Use the manufacturer's recommended dilution as a starting point (e.g., 1:1000).[5] Incubate the primary antibody overnight at 4°C to increase signal.[20] | |
| High Background | Insufficient Blocking: Blocking is inadequate to prevent non-specific antibody binding. | Block for at least 1 hour at room temperature using 5% non-fat dry milk or BSA in TBST.[22] |
| Inadequate Washing: Excess primary or secondary antibody remains on the membrane. | Wash the membrane at least three times for 5-10 minutes each with TBST after primary and secondary antibody incubations.[18] | |
| Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | Titrate the antibody concentration to find the optimal balance between signal and background.[21] | |
| Non-Specific Bands | Antibody Specificity: The antibody may cross-react with other proteins. | Validate your antibody using knockdown/knockout cell lysates to confirm the band corresponds to GPX4.[23] Check the manufacturer's datasheet for validation data.[5] |
| Sample Degradation: Proteases in the lysate have degraded the target protein. | Always use fresh lysis buffer with a complete protease inhibitor cocktail. Keep samples on ice at all times. |
Key Experimental Protocols
Protocol 1: Western Blotting for GPX4
This protocol provides a general guideline for detecting GPX4 in cell lysates.
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Sonicate briefly to shear DNA and reduce viscosity.[20]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto a 12% or 15% SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S stain.[21]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated anti-GPX4 primary antibody (e.g., at 1:1000 dilution) in 5% BSA in TBST overnight at 4°C with gentle agitation.[5]
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Protocol 2: GPX4 Activity Assay (Conceptual)
GPX4 activity can be measured by its ability to reduce specific lipid hydroperoxides. This is a conceptual outline, and specific kits or published methods should be followed.
-
Principle: The assay indirectly measures GPX4 activity by coupling the reduction of a lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide) to the oxidation of NADPH via glutathione reductase. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.[19]
-
Sample Preparation: Prepare fresh cell or tissue homogenates in a suitable assay buffer on ice.
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate.
-
Add a reaction mixture containing GSH, glutathione reductase, and NADPH.
-
Initiate the reaction by adding the specific GPX4 substrate.
-
Immediately measure the absorbance at 340 nm kinetically over a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The rate of decrease in absorbance is proportional to the GPX4 activity in the sample. Normalize the activity to the total protein concentration of the lysate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of oxidative stress‐induced ferroptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the NRF2 pathway to enhance lipid peroxidation: a novel therapeutic strategy in hepatocellular carcinoma [explorationpub.com]
- 4. The role of glutathione peroxidase 4 in the progression, drug resistance, and targeted therapy of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The Molecular Mechanisms of Regulating Oxidative Stress-Induced Ferroptosis and Therapeutic Strategy in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antbioinc.com [antbioinc.com]
- 11. Frontiers | Nrf2 and Ferroptosis: A New Research Direction for Neurodegenerative Diseases [frontiersin.org]
- 12. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Nrf2/GPX4 Signaling Pathway by Hyperbaric Oxygen Protects Against Depressive Behavior and Cognitive Impairment in a Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the Role of Nrf2/GPX4-Mediated Oxidative Stress in Arsenic-Induced Liver Damage and the Potential Application Value of Rosa roxburghii Tratt [Rosaceae] - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. GPX4 Antibody [ABIN7267436] - for Human WB, IP [antibodies-online.com]
Gpx4-IN-3 In Vivo Delivery Technical Support Center
Welcome to the technical support center for the in vivo application of Gpx4-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during preclinical studies with this potent GPX4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse xenograft models?
A1: Based on published studies, a starting dose of 15 to 30 mg/kg administered intravenously every two days has been shown to be effective in a 4T1 mouse xenograft model, leading to significant tumor growth inhibition without obvious toxicity[1]. However, it is always recommended to perform a dose-response study in your specific model to determine the optimal dose.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). By inhibiting GPX4, the compound prevents the reduction of lipid hydroperoxides, leading to their accumulation. This accumulation of lipid reactive oxygen species (ROS) ultimately induces a form of regulated cell death called ferroptosis[1][2].
Q3: What are the known signaling pathways affected by this compound?
A3: Inhibition of GPX4 by compounds like this compound primarily triggers the ferroptosis pathway. This process is interconnected with several other signaling pathways, including the p53 and mTOR pathways. The tumor suppressor p53 can promote ferroptosis by repressing the expression of SLC7A11, a key component of the cystine/glutamate antiporter, which is necessary for glutathione (GSH) synthesis. The mTOR pathway has also been implicated, as its inhibition can lead to the degradation of GPX4 protein, thereby sensitizing cells to ferroptosis[3][4][5][6].
Q4: Are there known resistance mechanisms to GPX4 inhibitors like this compound?
A4: While specific resistance mechanisms to this compound have not been detailed, resistance to GPX4 inhibition in general can arise from various factors. These may include upregulation of antioxidant pathways, alterations in iron metabolism, or changes in the expression of proteins that regulate ferroptosis.
Q5: What are the expected signs of toxicity in animals treated with this compound?
A5: The study by Xu et al. reported no obvious toxicity at effective doses[7][8]. However, with GPX4 inhibitors in general, potential toxicity could manifest as weight loss or signs of organ damage, particularly in the kidneys, as GPX4 is crucial for preventing lipid peroxidation-induced acute renal failure[9]. Close monitoring of animal health, including body weight, behavior, and, if possible, blood chemistry, is recommended.
Troubleshooting Guide
Problem 1: Poor Solubility and Formulation Issues
Symptoms:
-
Precipitation of this compound in the vehicle during preparation or upon administration.
-
Inconsistent results between experiments.
-
Low or no observable efficacy in vivo.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Vehicle | This compound is a hydrophobic compound. While it is soluble in DMSO, using high concentrations of DMSO for intravenous injection can cause toxicity. A common strategy for in vivo delivery of hydrophobic compounds is to use a co-solvent system. |
| Precipitation upon Dilution | When diluting a DMSO stock solution with an aqueous buffer like PBS or saline, the compound may precipitate. It is crucial to use a vehicle that maintains solubility. |
| Instability of the Formulation | The formulated this compound may not be stable over time. It is recommended to prepare the formulation fresh before each injection. |
Problem 2: Lack of In Vivo Efficacy
Symptoms:
-
No significant difference in tumor growth or other disease markers between vehicle and treated groups.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Dosing or Schedule | The dose of this compound may be too low, or the dosing frequency may be insufficient to maintain therapeutic concentrations in the target tissue. |
| Poor Bioavailability/Rapid Metabolism | Although administered intravenously, the compound may be rapidly cleared from circulation or metabolized before it can exert its effect. |
| Model-Specific Resistance | The chosen animal model may have intrinsic resistance to ferroptosis induction. |
Experimental Protocols
In Vivo Formulation of this compound for Intravenous Injection
This protocol is a general guideline for the formulation of hydrophobic compounds like this compound for intravenous administration in mice, based on common practices in preclinical research.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG 300 (Polyethylene glycol 300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Gentle warming and vortexing may be required to ensure complete dissolution.
-
Prepare Vehicle: In a sterile tube, prepare the co-solvent vehicle. A commonly used vehicle for intravenous injection of hydrophobic compounds in mice is a mixture of PEG 300, Tween 80, and saline/PBS. A typical ratio is:
-
30% PEG 300
-
5% Tween 80
-
65% Saline or PBS
-
-
Final Formulation:
-
Slowly add the this compound stock solution in DMSO to the prepared vehicle to achieve the desired final concentration for injection. For example, to achieve a final DMSO concentration of 5%, you would add 1 part of the DMSO stock to 19 parts of the vehicle.
-
Ensure the final concentration of DMSO is low (ideally ≤ 5%) to minimize toxicity.
-
Vortex the final formulation thoroughly to ensure a clear and homogenous solution.
-
Prepare the formulation fresh before each injection.
-
Example Calculation for a 2 mg/mL working solution:
-
To prepare 1 mL of a 2 mg/mL this compound solution with a final concentration of 5% DMSO:
-
Take 50 µL of a 40 mg/mL this compound stock in DMSO.
-
Add this to 950 µL of a pre-mixed vehicle containing 30% PEG 300, 5% Tween 80, and 65% saline.
-
This will result in a final formulation of 5% DMSO, 28.5% PEG 300, 4.75% Tween 80, and 61.75% saline, with a this compound concentration of 2 mg/mL.
-
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Tumor cells (e.g., 4T1 breast cancer cells)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Administer this compound intravenously at the desired dose (e.g., 15 or 30 mg/kg).
-
Administer the vehicle solution to the control group.
-
Follow the recommended dosing schedule (e.g., every two days for a total of five injections)[1].
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Quantitative Data Summary
| Compound | In Vitro IC50 (4T1 cells) | In Vivo Model | Dosing (mg/kg) | Dosing Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 0.78 µM | 4T1 Xenograft | 15 | Intravenous | Every 2 days (5 doses) | 33.2% | [1][2] |
| This compound | 0.78 µM | 4T1 Xenograft | 30 | Intravenous | Every 2 days (5 doses) | 55.1% | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound induced ferroptosis.
Caption: In vivo efficacy experimental workflow.
Caption: p53 and mTOR regulation of ferroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Interplay between MTOR and GPX4 signaling modulates autophagy-dependent ferroptotic cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship of mTORC1 and ferroptosis in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Gpx4-IN-3 Outperforms RSL-3 in Potency and Efficacy as a GPX4 Inhibitor for Ferroptosis Induction
For Immediate Release
A comparative analysis of two prominent Glutathione Peroxidase 4 (GPX4) inhibitors, Gpx4-IN-3 and RSL-3, reveals that this compound demonstrates superior potency and efficacy in inducing ferroptosis, a form of iron-dependent programmed cell death. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel GPX4 inhibitor, has been shown to exhibit a more potent inhibitory effect on GPX4 compared to the widely used compound RSL-3. Experimental data indicates that this compound inhibits GPX4 activity more effectively at the same concentration and demonstrates lower IC50 values across various cancer cell lines, signifying its higher potency in inducing cell death. This guide will delve into the quantitative comparison of these two compounds, their mechanisms of action, and the experimental protocols utilized to evaluate their efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the efficacy and potency of this compound and RSL-3.
Table 1: GPX4 Inhibition
| Compound | Concentration (μM) | GPX4 Inhibition (%) | Reference |
| This compound (26a) | 1.0 | 71.7 | [1][2][3][4] |
| RSL-3 | 1.0 | 45.9 | [1][2][3][4] |
Table 2: In Vitro Potency (IC50 Values)
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound (26a) | 4T1 (mouse breast cancer) | 0.78 | [2][4] |
| This compound (26a) | MCF-7 (human breast cancer) | 6.9 | [2][4] |
| This compound (26a) | HT1080 (human fibrosarcoma) | 0.15 | [2][4] |
| RSL-3 | HCT116 (human colorectal cancer) | 4.084 | [5] |
| RSL-3 | LoVo (human colorectal cancer) | 2.75 | [5] |
| RSL-3 | HT29 (human colorectal cancer) | 12.38 | [5] |
| RSL-3 | HN3 (head and neck cancer) | 0.48 | [6] |
| RSL-3 | HN3-rslR (RSL3-resistant) | 5.8 | [6] |
Mechanism of Action
Both this compound and RSL-3 are direct inhibitors of GPX4, a key enzyme that protects cells from lipid peroxidation, a hallmark of ferroptosis. By inhibiting GPX4, these compounds lead to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering iron-dependent cell death. RSL-3 is known to be a covalent inhibitor of GPX4[7]. Recent studies suggest that RSL-3 may also exert its effects by inhibiting another selenoprotein, thioredoxin reductase 1 (TXNRD1). This compound was developed through structural optimization of RSL-3 to enhance its potency and selectivity for GPX4[1].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by these inhibitors and a typical experimental workflow for their comparison.
Caption: GPX4 inhibition by this compound or RSL-3 leads to ferroptosis.
Caption: Experimental workflow for comparing GPX4 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of these findings.
GPX4 Inhibition Assay
The inhibitory activity of the compounds on GPX4 is a key measure of their direct efficacy. The following protocol is based on the methodology described by Xu et al. (2021).
Objective: To determine the percentage of GPX4 activity inhibition by this compound and RSL-3.
Materials:
-
Recombinant human GPX4 protein
-
Test compounds (this compound, RSL-3) dissolved in DMSO
-
Glutathione (GSH)
-
NADPH
-
Glutathione reductase
-
Cumene hydroperoxide (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.6, containing EDTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, GSH, and glutathione reductase in each well of a 96-well plate.
-
Add the test compounds (this compound or RSL-3) at the desired concentration (e.g., 1.0 μM) to the respective wells. A DMSO control (vehicle) should be included.
-
Add recombinant GPX4 protein to all wells except for the blank.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for the interaction between the inhibitors and the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, cumene hydroperoxide.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the GPX4 activity.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
Cell Viability Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The Cell Counting Kit-8 (CCK-8) assay is a common method for determining cell viability.
Objective: To determine the IC50 values of this compound and RSL-3 in different cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1, MCF-7, HT1080)
-
Complete cell culture medium
-
Test compounds (this compound, RSL-3) at various concentrations
-
CCK-8 reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
The following day, treat the cells with a series of concentrations of this compound or RSL-3. A vehicle control (DMSO) should be included.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
After the incubation period, add CCK-8 reagent to each well and incubate for an additional 1-4 hours, according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
-
Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Conclusion
The available data strongly suggests that this compound is a more potent and efficacious inhibitor of GPX4 than RSL-3. Its enhanced ability to inhibit GPX4 at a biochemical level translates to greater potency in inducing cell death in various cancer cell lines. These findings position this compound as a promising candidate for further investigation in the development of novel cancer therapies targeting the ferroptosis pathway. Researchers are encouraged to utilize the provided protocols to validate and expand upon these findings in their specific models of interest.
References
- 1. Discovery of a Potent Glutathione Peroxidase 4 Inhibitor as a Selective Ferroptosis Inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glpbio.com [glpbio.com]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. A chiral fluorescent Ir(iii) complex that targets the GPX4 and ErbB pathways to induce cellular ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPX4 Inhibitors: Gpx4-IN-3 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy in cancer and other diseases. A central regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides and prevents their cytotoxic accumulation. Consequently, the development of potent and selective GPX4 inhibitors is an area of intense research. This guide provides a detailed comparison of a novel inhibitor, Gpx4-IN-3, with other widely used GPX4 inhibitors: RSL3, ML162, and JKE-1674. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action and Classification
GPX4 inhibitors can be broadly classified based on their mode of interaction with the enzyme. This compound, RSL3, and ML162 are classified as direct covalent inhibitors that target the active site of GPX4. In contrast, JKE-1674 functions as a prodrug, undergoing intracellular conversion to a reactive nitrile oxide electrophile that then covalently modifies GPX4.
It is important to note that while RSL3 and ML162 are widely used as GPX4 inhibitors, some studies suggest their cellular activity may also be mediated through the inhibition of Thioredoxin Reductase 1 (TXNRD1). This potential for off-target effects should be a consideration in experimental design and data interpretation.
Below is a diagram illustrating the classification of these GPX4 inhibitors.
Caption: Classification of GPX4 inhibitors based on their mechanism of action.
Quantitative Comparison of Inhibitor Performance
The efficacy of GPX4 inhibitors can be quantitatively assessed through enzymatic assays and cell-based viability assays. The following tables summarize the available data for this compound and its comparators.
Table 1: In Vitro GPX4 Enzymatic Inhibition
| Compound | Concentration (µM) | GPX4 Inhibition (%) |
| This compound | 1.0 | 71.7% [1][2] |
| RSL3 | 1.0 | 45.9%[1] |
| ML162 | - | Data not available |
| JKE-1674 | - | Data not available |
Table 2: In Vitro Cell Viability (IC50/EC50 in µM)
| Cell Line | This compound (IC50) | RSL3 (IC50) | ML162 (IC50) | JKE-1674 (EC50) |
| HT1080 (Fibrosarcoma) | 0.15[1] | 1.55[3] | - | - |
| 4T1 (Breast Cancer) | 0.78[1][2] | - | - | - |
| MCF-7 (Breast Cancer) | 6.9[1][2] | >2[4] | - | - |
| LOX-IMVI (Melanoma) | - | - | - | 0.03[5] |
| HCT116 (Colorectal Cancer) | - | 4.084[6] | - | - |
| LoVo (Colorectal Cancer) | - | 2.75[6][7] | - | - |
| HT29 (Colorectal Cancer) | - | 12.38[6][7] | - | - |
Note: IC50/EC50 values are highly dependent on the assay conditions and cell line. Direct comparisons should be made with caution where data is not from the same study. A hyphen (-) indicates that data was not found for that specific inhibitor in that cell line from the searched sources.
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dosage and Administration | Key Findings |
| This compound | Mouse 4T1 xenograft | 15 and 30 mg/kg, intravenous injection | Significantly suppressed tumor growth with a tumor growth inhibition (TGI) of 33.2% and 55.1%, respectively.[1] |
| RSL3 | Mouse xenograft | Subcutaneous injection (dosage varies) | Has shown anti-tumor activity, but pharmacokinetic data is limited.[8] |
| ML162 | Mouse TS/A tumor | 40 mg/kg, intraperitoneal injection | Demonstrates anti-tumor activity in vivo.[9] |
| JKE-1674 | Mouse models of prostate cancer | Oral administration | Blocks tumor growth and metastasis, improving survival.[10] |
Signaling Pathway and Experimental Workflow
The primary mechanism by which GPX4 inhibitors induce cell death is through the ferroptosis pathway. Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately resulting in oxidative cell death.
Caption: Simplified signaling pathway of GPX4 inhibitor-induced ferroptosis.
A typical experimental workflow to evaluate and compare GPX4 inhibitors involves a series of in vitro and in vivo assays.
Caption: General experimental workflow for the evaluation of GPX4 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines for key assays used in the characterization of GPX4 inhibitors.
GPX4 Activity Assay (Coupled-Enzyme Assay)
This assay indirectly measures GPX4 activity by monitoring the consumption of NADPH. GPX4 reduces a substrate (e.g., cumene hydroperoxide), oxidizing glutathione (GSH) to glutathione disulfide (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH. The decrease in NADPH absorbance at 340 nm is proportional to GPX4 activity.
Materials:
-
Recombinant human GPX4 enzyme
-
GPX4 Assay Buffer
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Cumene Hydroperoxide (substrate)
-
Test inhibitors (this compound, etc.)
-
96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.
-
Add the test inhibitor at various concentrations to the wells of the 96-well plate.
-
Add the recombinant GPX4 enzyme to the wells and pre-incubate with the inhibitor.
-
Initiate the reaction by adding the substrate, cumene hydroperoxide.
-
Immediately measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH consumption.
-
Calculate the percentage of GPX4 inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cancer cell lines (e.g., HT1080, 4T1, MCF-7)
-
Cell culture medium and supplements
-
Test inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in live cells. In its reduced state, the probe fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test inhibitors
-
C11-BODIPY 581/591 probe
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).
-
Treat cells with the test inhibitors for the desired time.
-
Load the cells with the C11-BODIPY 581/591 probe (typically at a final concentration of 1-10 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Acquire images using a fluorescence microscope with appropriate filter sets for red and green fluorescence, or analyze the cells using a flow cytometer.
-
Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.
Conclusion
This compound emerges as a potent inhibitor of GPX4, demonstrating superior in vitro enzymatic inhibition compared to RSL3. In the HT1080 cell line, this compound exhibits a significantly lower IC50 value than RSL3, suggesting higher cellular potency. While a direct comparison across a broader range of cell lines is limited by the available data, the existing evidence positions this compound as a valuable tool for studying ferroptosis.
For in vivo studies, JKE-1674's oral bioavailability presents a significant advantage. The choice of inhibitor will ultimately depend on the specific experimental context, including the cell type or animal model being used and the desired mode of administration. Researchers are encouraged to consider the potential off-target effects of RSL3 and ML162 and to include appropriate controls in their experiments. This guide provides a foundational dataset to inform the selection of the most suitable GPX4 inhibitor for advancing our understanding of ferroptosis and its therapeutic potential.
References
- 1. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 8. ML162 | Ferroptosis | GPX | Glutathione Peroxidase | TargetMol [targetmol.com]
- 9. JCI - Ferroptosis: the vulnerability within a cancer monster [jci.org]
- 10. Ferroptosis: the vulnerability within a cancer monster - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-3 vs. Erastin: A Comparative Guide to Ferroptosis Induction
For researchers, scientists, and drug development professionals, understanding the nuanced differences between ferroptosis inducers is critical for advancing research and developing novel therapeutics. This guide provides a detailed comparison of two prominent ferroptosis-inducing agents: Gpx4-IN-3, a direct inhibitor of Glutathione Peroxidase 4 (GPX4), and Erastin, a canonical inducer that acts indirectly on GPX4.
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and its modulation holds significant promise in various therapeutic areas, particularly in oncology.[1][2] this compound and Erastin both trigger this pathway, but their distinct mechanisms of action lead to differences in potency, specificity, and experimental application.
Mechanism of Action: Direct vs. Indirect GPX4 Inhibition
The central regulator of ferroptosis is GPX4, an enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from oxidative damage.[3][4][5] The fundamental difference between this compound and Erastin lies in how they compromise GPX4's protective function.
This compound is a potent and selective small molecule that directly binds to and inhibits the enzymatic activity of GPX4.[6] This direct inhibition leads to a rapid accumulation of lipid reactive oxygen species (ROS) and the swift execution of the ferroptotic cell death program.[6]
Erastin , on the other hand, initiates ferroptosis through an indirect mechanism. It primarily inhibits system Xc-, a cystine/glutamate antiporter on the plasma membrane.[3][7] This blockade of cystine uptake depletes the intracellular pool of cysteine, a crucial precursor for the synthesis of glutathione (GSH).[8] As GPX4 requires GSH as a cofactor for its enzymatic activity, Erastin-induced GSH depletion results in the indirect inactivation of GPX4, leading to lipid peroxidation and ferroptosis.[3][7][9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways initiated by this compound and Erastin.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Erastin. For a broader comparison, data for RSL3, another well-characterized direct GPX4 inhibitor, is also included.
| Parameter | This compound | Erastin | RSL3 (for comparison) |
| Target | GPX4 (Direct) | System Xc- (Indirect) | GPX4 (Direct)[3][10] |
| GPX4 Inhibition | 71.7% at 1 µM[6] | Indirect, via GSH depletion[8][9] | Covalent, irreversible inhibition[11] |
| IC50 (HT1080 cells) | 0.15 µM[6] | ~5-10 µM[12][13] | ~150 nM in susceptible cells[14] |
| IC50 (MCF-7 cells) | 6.9 µM[6] | Modest effect, >10 µM[13] | >2 µM (resistant)[13] |
| IC50 (4T1 cells) | 0.78 µM[6] | Not widely reported | Not widely reported |
| In Vivo Activity | Suppressed tumor growth in a 4T1 xenograft model[6] | Poor metabolic stability and solubility limit in vivo use[9] | Induces ferroptosis in xenograft models[15] |
Experimental Protocols
Accurate and reproducible assessment of ferroptosis is crucial. Below are detailed methodologies for key experiments used to compare this compound and Erastin.
Cell Viability Assay (using CCK-8 or CellTiter-Glo)
This assay quantifies the number of viable cells in a culture after treatment with the compounds.
Workflow Diagram:
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 9. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gpx4-IN-3-Induced Ferroptosis with Ferrostatin-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental outcomes when inducing ferroptosis with the specific Glutathione Peroxidase 4 (GPX4) inhibitor, Gpx4-IN-3, and validating this process through the use of Ferrostatin-1, a potent ferroptosis inhibitor. The experimental data presented, utilizing the well-characterized GPX4 inhibitor RSL3 as a proxy for this compound, demonstrates the specific action of GPX4 inhibition in triggering ferroptotic cell death and its effective reversal by Ferrostatin-1.
Mechanism of Action: A Tale of Two Molecules
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1] The selenoenzyme GPX4 is the central regulator of this process, acting to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols.[2]
This compound (represented here by the covalent inhibitor RSL3) directly targets and inactivates GPX4.[3] This inhibition leads to a buildup of lipid reactive oxygen species (ROS), ultimately culminating in cell death.
Ferrostatin-1 , in contrast, is a synthetic antioxidant that acts as a radical-trapping agent.[4] It effectively neutralizes lipid radicals, thereby preventing the propagation of lipid peroxidation and rescuing cells from ferroptotic death.[4]
Comparative Analysis of Experimental Data
The following tables summarize the quantitative effects of GPX4 inhibition and its rescue by Ferrostatin-1 across key experimental assays. The data is collated from studies using RSL3, a compound with a similar mechanism of action to this compound.
Table 1: Cell Viability Assays
| Treatment | Cell Line | Assay | Result | Reference |
| RSL3 (0.1 µM) | K1 (Thyroid Cancer) | Viability Assay | ~50% decrease in cell viability | [5] |
| RSL3 (0.1 µM) + Ferrostatin-1 (1 µM) | K1 (Thyroid Cancer) | Viability Assay | Cell viability restored to control levels | [6] |
| RSL3 (various conc.) | HCC Cells | SYTOX Green Staining | Dose-dependent increase in cell death | [6] |
| RSL3 + Ferrostatin-1 | HCC Cells | SYTOX Green Staining | Significant blockade of cell death | [6] |
| GPX4 siRNA | H9c2 (Cardiomyoblasts) | Cell Viability | Complete cell death after 3 days | [4] |
| GPX4 siRNA + Ferrostatin-1 | H9c2 (Cardiomyoblasts) | Cell Viability | Prevention of cell death | [4] |
Table 2: Lipid Peroxidation Assays
| Treatment | Cell Line | Assay | Result | Reference |
| RSL3 | A549 (Lung Cancer) | C11-BODIPY Staining | Significant increase in lipid peroxidation | [7] |
| RSL3 + Ferrostatin-1 | A549 (Lung Cancer) | C11-BODIPY Staining | Reversal of lipid peroxidation | [7] |
| GPX4 Knockdown | H9c2 (Cardiomyoblasts) | MDA Assay | Marked increase in malondialdehyde (MDA) | [4] |
| GPX4 Knockdown + Ferrostatin-1 | H9c2 (Cardiomyoblasts) | MDA Assay | Inhibition of lipid peroxide production | [4] |
| Gpx4 knockout | Pfa1 (Mouse Fibroblasts) | C11-BODIPY Staining | Increased lipid peroxidation | [8] |
| Gpx4 knockout + Ferrostatin-1 | Pfa1 (Mouse Fibroblasts) | C11-BODIPY Staining | Blunted lipid peroxidation | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with this compound (e.g., RSL3) at various concentrations, with or without co-treatment with Ferrostatin-1. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9] Cell viability is expressed as a percentage of the control.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound and/or Ferrostatin-1 as described for the viability assay.
-
C11-BODIPY Staining: Following treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation, allowing for ratiometric measurement of lipid peroxidation.[8]
Malondialdehyde (MDA) Assay
-
Cell Lysis: After treatment, harvest and lyse the cells in a suitable lysis buffer on ice.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
MDA Reaction: Use a commercial MDA assay kit according to the manufacturer's instructions. This typically involves reacting the lysate with thiobarbituric acid (TBA) at high temperature to form a colored product.
-
Absorbance Measurement: Measure the absorbance of the product at the specified wavelength (usually around 532 nm).[4] MDA levels are normalized to the protein concentration.
Visualizing the Process: Signaling Pathways and Workflows
To further clarify the mechanisms and experimental design, the following diagrams are provided.
Caption: Ferroptosis signaling pathway highlighting the inhibitory roles of this compound and Ferrostatin-1.
Caption: Experimental workflow for validating this compound-induced ferroptosis using Ferrostatin-1.
References
- 1. Contribution of ferroptosis and GPX4’s dual functions to osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Oncogenic Activation of YAP Signaling Sensitizes Ferroptosis of Hepatocellular Carcinoma via ALOXE3-Mediated Lipid Peroxidation Accumulation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-3: A Comparative Analysis of its Cross-Reactivity with Other Selenoproteins
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of the cross-reactivity of Gpx4-IN-3, a potent inhibitor of Glutathione Peroxidase 4 (GPX4), with other members of the selenoprotein family.
This compound has emerged as a valuable tool for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Its utility is intrinsically linked to its specificity for GPX4, a key enzyme that sayaçs lipid hydroperoxides. This guide synthesizes available data on the selectivity of this compound, presents a quantitative comparison with another known GPX4 inhibitor, and details the experimental protocols for assessing its activity and cross-reactivity.
Quantitative Comparison of GPX4 Inhibition
While comprehensive data on the cross-reactivity of this compound against a full panel of human selenoproteins is limited in the public domain, a direct comparison of its inhibitory potency against GPX4 with the widely used inhibitor RSL3 is available.
| Compound | Target | Concentration | % Inhibition |
| This compound | GPX4 | 1.0 µM | 71.7% [1][2] |
| RSL3 | GPX4 | 1.0 µM | 45.9%[1][2] |
This data indicates that this compound is a more potent inhibitor of GPX4 than RSL3 at the same concentration[1][2]. The term "satisfactory selectivity" has been used to describe this compound, suggesting a favorable profile against off-target effects[1][2]. However, it is important to note that some small molecule inhibitors of GPX4, such as RSL3 and ML162, have been reported to exhibit off-target activity against Thioredoxin Reductase 1 (TXNRD1), another critical selenoprotein involved in redox regulation. Therefore, careful validation of selectivity is crucial in experimental design.
Signaling Pathway of GPX4 in Ferroptosis
The central role of GPX4 in preventing ferroptosis is depicted in the following signaling pathway. This compound directly inhibits GPX4, leading to an accumulation of lipid peroxides and subsequent cell death.
Experimental Protocols
To ensure the accuracy and reproducibility of research findings, detailed experimental methodologies are crucial. The following is a representative protocol for assessing the inhibitory activity of compounds against GPX4 and can be adapted to evaluate cross-reactivity against other selenoproteins.
In Vitro Glutathione Peroxidase Activity Assay (Coupled Reaction)
This assay measures GPX activity indirectly through a coupled reaction with glutathione reductase (GR). The oxidation of NADPH to NADP+ by GR is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPX activity.
Materials:
-
Recombinant human GPX4 (or other selenoprotein of interest)
-
Glutathione Reductase (GR)
-
NADPH
-
Glutathione (GSH)
-
Tert-butyl hydroperoxide (or a substrate specific to the tested selenoprotein)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
This compound (or test compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mixture containing GR, NADPH, and GSH at their final desired concentrations.
-
Add Test Compound: To the wells of the microplate, add the desired concentrations of this compound or the control vehicle (e.g., DMSO).
-
Add Enzyme: Add the recombinant GPX4 (or other selenoprotein) to the wells containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (e.g., tert-butyl hydroperoxide).
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve). The percent inhibition is calculated by comparing the rates of the inhibitor-treated wells to the vehicle control wells. IC50 values can be determined by plotting the percent inhibition against a range of inhibitor concentrations.
To assess cross-reactivity, this protocol can be repeated using other purified selenoproteins such as GPX1, GPX2, GPX3, and TXNRD1, with their respective preferred substrates if different from GPX4.
Experimental Workflow for Assessing Cross-Reactivity
The logical flow for evaluating the cross-reactivity of a GPX4 inhibitor is outlined below. This workflow ensures a systematic and comprehensive assessment of the compound's selectivity.
References
A Comparative Analysis of Gpx4-IN-3's Selectivity for Cancer Cells Over Normal Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gpx4-IN-3 and Other GPX4 Inhibitors
The induction of ferroptosis, an iron-dependent form of programmed cell death, has emerged as a promising therapeutic strategy in oncology. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides and protects cells from oxidative damage. Consequently, the inhibition of GPX4 has become a focal point for the development of novel anti-cancer agents. This guide provides a comparative analysis of a potent GPX4 inhibitor, this compound, and other well-characterized inhibitors, focusing on their selectivity for cancer cells over normal, non-cancerous cells.
Introduction to GPX4 as a Therapeutic Target
GPX4 plays a critical role in preventing the accumulation of lipid reactive oxygen species (ROS), a key event in the execution of ferroptosis. Many cancer cells, particularly those that are resistant to conventional therapies, exhibit a heightened dependence on GPX4 for survival, making it an attractive therapeutic target. The ideal GPX4 inhibitor would selectively induce ferroptosis in cancer cells while sparing normal cells, thus minimizing off-target toxicity and improving the therapeutic window. This guide examines the available data on this compound and compares its performance with established GPX4 inhibitors, RSL3 and ML162.
Comparative Analysis of GPX4 Inhibitor Selectivity
The selectivity of a compound is a critical determinant of its therapeutic potential. It is often expressed as a selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.
The following table summarizes the available quantitative data on the cytotoxicity of this compound, RSL3, and ML162 in various human cancer and normal cell lines.
| Inhibitor | Cell Line | Cell Type | IC50 / LC50 (µM) | Selectivity Index (SI) |
| This compound | 4T1 | Mouse Breast Cancer | 0.78 | Data Not Available |
| MCF-7 | Human Breast Cancer | 6.9 | Data Not Available | |
| HT1080 | Human Fibrosarcoma | 0.15 | Data Not Available | |
| RSL3 | A549 | Human Lung Cancer | ~0.5 | >0.4 |
| H1975 | Human Lung Cancer | 0.15 | >1.33 | |
| BEAS-2B | Normal Human Bronchial Epithelial | >0.2 | ||
| K1 | Human Papillary Thyroid Cancer | ~0.4 | ~2.5 | |
| MDA-T32 | Human Papillary Thyroid Cancer | ~0.2 | ~5 | |
| MDA-T68 | Human Papillary Thyroid Cancer | ~0.05 | ~20 | |
| HThF | Normal Human Thyroid Fibroblasts | ~1.0 | ||
| ML162 | A549 | Human Lung Cancer | Data Not Available | Data Not Available |
| HT1080 | Human Fibrosarcoma | Data Not Available | Data Not Available |
Note: IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values are measures of a compound's potency. A lower value indicates higher potency. The Selectivity Index (SI) is calculated where data for both a cancer cell line and a comparable normal cell line are available. For RSL3 in lung cancer, the IC50 in BEAS-2B is presented as greater than 0.2 µM, hence the SI is also presented as a minimum value. Data for this compound and ML162 in normal cell lines were not available in the reviewed literature, precluding the calculation of their selectivity indices.
Based on the available data, RSL3 demonstrates a notable degree of selectivity for certain cancer cell types over their normal counterparts. For instance, it is significantly more potent in papillary thyroid cancer cell lines compared to normal human thyroid fibroblasts.[1] Similarly, it exhibits limited cytotoxicity in normal bronchial epithelial cells while being effective against non-small cell lung cancer lines.[2] While quantitative data for this compound in normal cells is not yet publicly available, preliminary reports suggest it possesses "satisfactory selectivity" and "good biological safety in vivo," indicating a favorable therapeutic profile that warrants further investigation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to evaluate their efficacy, the following diagrams illustrate the GPX4-mediated ferroptosis pathway and a typical experimental workflow for assessing cell viability.
Caption: GPX4-mediated ferroptosis pathway.
References
Gpx4-IN-3: Unveiling Differential Efficacy in 2D Monolayers vs. 3D Spheroid Cultures
A Comparative Guide for Researchers and Drug Development Professionals
The transition from traditional two-dimensional (2D) cell culture to more physiologically relevant three-dimensional (3D) models represents a critical advancement in preclinical cancer research. This guide provides an objective comparison of the effects of Gpx4-IN-3, a potent inhibitor of Glutathione Peroxidase 4 (GPX4), in 2D monolayer versus 3D spheroid cell culture systems. Understanding these differences is paramount for accurately predicting in vivo efficacy and advancing the development of novel cancer therapeutics targeting the ferroptosis pathway.
Executive Summary
This compound is a specific inhibitor of GPX4, a key enzyme that protects cells from lipid peroxidation and a form of programmed cell death known as ferroptosis. While this compound demonstrates potent cytotoxic effects in conventional 2D cell cultures, its efficacy is notably attenuated in 3D spheroid models. This guide synthesizes available data to elucidate the key differences in cellular response, highlighting the increased resistance of 3D cultures to GPX4 inhibition. This disparity is attributed to a combination of factors inherent to the 3D microenvironment, including limited drug penetration, altered cellular metabolism, and differential gene expression.
Data Presentation: Quantitative Comparison of Ferroptosis Induction
The following tables summarize the differential effects of GPX4 inhibition in 2D and 3D cell culture models. As direct comparative data for this compound is limited, data from the well-characterized GPX4 inhibitor RSL-3 is utilized as a proxy to illustrate the expected disparities in efficacy.
Table 1: Comparative Efficacy of GPX4 Inhibition in 2D vs. 3D Cell Culture
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Fold Difference (3D/2D) | Reference |
| IC50 (RSL-3) | Lower | Higher | >2-10x | [1] |
| Lipid ROS Levels | High | Moderate to Low | Lower in 3D | [2] |
| Cell Death (%) | High | Moderate to Low | Lower in 3D | [3] |
Table 2: Key Factors Contributing to Differential Sensitivity
| Factor | 2D Monolayer | 3D Spheroid | Impact on this compound Efficacy |
| Drug Penetration | Uniform and rapid | Limited, forms a gradient | Reduced effective concentration in the spheroid core. |
| Glutathione (GSH) Levels | Generally lower and uniform | Higher in the outer layers, can be depleted in the core | Higher GSH in the proliferative outer rim of spheroids can counteract GPX4 inhibition.[4][5] |
| Iron Metabolism | Homogeneous | Heterogeneous, potential for hypoxic core | Altered iron availability can influence the execution of ferroptosis.[6] |
| Cellular Proliferation | High and uniform | Gradient of proliferation (high at periphery, low in core) | Quiescent cells in the spheroid core are often more resistant to drug-induced cell death. |
| Gene Expression | Reflects growth on a flat substrate | More closely mimics in vivo tumor profiles | Potential for upregulation of drug resistance genes. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
GPX4-Mediated Ferroptosis Pathway
References
- 1. Spheroid Culture Differentially Affects Cancer Cell Sensitivity to Drugs in Melanoma and RCC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The three-dimension preclinical models for ferroptosis monitoring [frontiersin.org]
- 3. A 3D Cell Death Assay to Quantitatively Determine Ferroptosis in Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione content of V79 cells in two- or three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
Validating GPX4 Inhibition In Vivo: A Comparative Guide to Ferroptosis Inducers in Xenograft Models
For researchers in oncology and drug development, targeting Glutathione Peroxidase 4 (GPX4) to induce ferroptosis—a form of iron-dependent programmed cell death—represents a promising therapeutic strategy. While specific in vivo efficacy data for the compound Gpx4-IN-3 in xenograft models is not extensively documented in publicly available literature, a range of alternative small molecules that directly or indirectly inhibit GPX4 have been rigorously evaluated. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of tool compounds for in vivo studies.
Performance Comparison of GPX4-Targeting Ferroptosis Inducers
The following table summarizes the in vivo efficacy of several key compounds used to modulate GPX4 activity in preclinical xenograft models of cancer. These molecules represent different mechanisms of inducing ferroptosis and have demonstrated significant anti-tumor effects.
| Compound | Mechanism of Action | Cancer Cell Line | Xenograft Model | Treatment Regimen | Key Efficacy Results |
| RSL3 | Direct GPX4 Inhibitor | A549 (Lung) | Nude Mice | Not specified | Significantly restricted tumor growth and weight.[1][2] |
| SKM-1 (Myelodysplastic Syndrome) | Nude Mice | 20 mg/kg | Significantly inhibited tumor growth.[3] | ||
| U87 (Glioblastoma) | Murine Model | Not specified | Strongly inhibited tumor growth.[4] | ||
| A375 (Melanoma) | Nude Mice | 50 mg/kg | Significantly reduced tumor weight and size.[5] | ||
| Erastin / IKE | System Xc- Inhibitor (Indirect GPX4 inhibition) | HT-29 (Colorectal) | SCID Mice | 10/30 mg/kg, daily, i.p. | Significantly inhibited xenograft growth.[6][7] |
| B-cell Lymphoma | Mouse Model | Not specified | Slowed tumor growth.[8][9] | ||
| FIN56 | Induces GPX4 Degradation | LN229 (Glioblastoma) | Nude Mice | Not specified | Significantly decreased tumor volume.[10][11] |
| ML210 | Covalent GPX4 Inhibitor | MDA-MB-231 (Breast) | Orthotopic Model | Intratumoral admin. | Combination with sorafenib resulted in the strongest inhibition of tumor growth.[12] |
Note: Recent studies suggest that RSL3 and another commonly used compound, ML162, may not directly inhibit purified GPX4 but rather the selenoprotein thioredoxin reductase 1 (TXNRD1) in cellular contexts, which warrants consideration when interpreting results.[13][14][15]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in validating these compounds, the following diagrams illustrate the core signaling pathway of GPX4-mediated ferroptosis and a typical experimental workflow for in vivo xenograft studies.
References
- 1. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Erastin administration inhibits HT-29 xenograft growth in SCID mice. - Public Library of Science - Figshare [plos.figshare.com]
- 8. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole Ketone Erastin Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Gpx4-IN-3
For Immediate Implementation by Laboratory Personnel
This guide provides essential procedures for the safe and compliant disposal of Gpx4-IN-3, a potent glutathione peroxidase 4 (GPX4) inhibitor used in ferroptosis research. Adherence to these protocols is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Chemical and Hazard Profile
A clear understanding of the chemical's properties is foundational to safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | α-[(2-chloroacetyl)[4-(5-oxazolyl)phenyl]amino]-N-(2-phenylethyl)-benzo[b]thiophene-3-acetamide | [2] |
| Synonyms | GPX4 Inhibitor 26a, PHGPx Inhibitor 26a | [2] |
| Molecular Formula | C29H24ClN3O3S | [1][2] |
| Molecular Weight | 530.04 g/mol | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
Step-by-Step Disposal Protocol
Follow these steps meticulously to ensure the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Wear protective, chemical-resistant gloves.
-
Body Protection: Don an impervious lab coat or clothing.
-
Ventilation: Conduct all handling and disposal procedures within a well-ventilated area, preferably a chemical fume hood[1].
-
Emergency Stations: Ensure an accessible safety shower and eye wash station are nearby before beginning[1].
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused this compound powder, contaminated personal protective equipment (gloves, wipes), and any other solid materials that have come into contact with the chemical.
-
Place all solid waste into a clearly labeled, sealed container designated for hazardous chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound. This includes stock solutions, experimental media, and rinsates from cleaning contaminated glassware.
-
Pour the liquid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Crucially, avoid releasing any this compound into the environment, including drains or water courses [1].
-
3. Labeling and Storage of Waste:
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
4. Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company[1]. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
Institutional Guidelines: Consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal. The precautionary statement P501 explicitly directs users to "Dispose of contents/ container to an approved waste disposal plant"[1].
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide, when followed, will ensure that your laboratory handles and disposes of this compound in a manner that prioritizes safety and environmental responsibility. Always refer to your institution's specific safety protocols in conjunction with this information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
